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Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 7-Methoxy-1-benzofuran-2-carbohydrazide: A Comprehensive Crystallographic Guide

Executive Summary 7-Methoxy-1-benzofuran-2-carbohydrazide (CAS: 310391-00-5) is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for bioactive Schiff bases and transition metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-1-benzofuran-2-carbohydrazide (CAS: 310391-00-5) is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for bioactive Schiff bases and transition metal complexes[1][2]. Understanding its exact three-dimensional conformation in the solid state is critical for rational drug design, as the orientation of the 7-methoxy and 2-carbohydrazide moieties dictates its receptor-binding pharmacophore and supramolecular assembly.

This whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of 7-methoxy-1-benzofuran-2-carbohydrazide. By detailing the causality behind crystallization strategies, low-temperature X-ray diffraction (XRD) workflows, and self-validating refinement protocols, this guide serves as a robust framework for structural chemists and drug development professionals.

Molecular Rationale & Structural Significance

The benzofuran core is inherently planar due to its extended aromatic conjugation[3]. However, the introduction of a methoxy group at the 7-position and a highly flexible carbohydrazide group (-CO-NH-NH₂) at the 2-position introduces conformational variability.

  • The 7-Methoxy Effect: The methoxy group can adopt a coplanar or orthogonal geometry relative to the benzofuran ring. Its orientation is governed by the minimization of steric clash with the adjacent C6-hydrogen and the maximization of resonance stabilization.

  • Carbohydrazide Torsion: The N-N-C-O torsion angle dictates the molecular dipole moment. Crystallographic studies on related benzofuran-2-carbohydrazides reveal that this fragment often twists slightly out of the benzofuran plane (dihedral angles of ~1° to 10°) to optimize intermolecular hydrogen bonding[3][4].

Experimental Workflow: Synthesis & Single-Crystal Growth

To obtain high-resolution crystallographic data, one must first grow macroscopic, defect-free single crystals. The protocol below emphasizes thermodynamic control to prevent kinetic trapping of defects.

Step-by-Step Crystallization Protocol
  • Precursor Dissolution: Dissolve 50 mg of high-purity 7-methoxy-1-benzofuran-2-carbohydrazide in 4 mL of a 3:1 (v/v) mixture of Ethanol and N,N-Dimethylformamide (DMF).

    • Causality: Ethanol provides a steep solubility curve (soluble hot, insoluble cold), while DMF acts as a high-boiling co-solvent. The inclusion of DMF prevents rapid supersaturation, forcing the system to remain in the metastable zone where crystal growth outpaces nucleation[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free borosilicate glass vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, ensuring the formation of fewer, larger single crystals rather than microcrystalline powder.

  • Controlled Evaporation: Seal the vial with a septum and puncture it with a single 24-gauge needle. Place the vial in a vibration-free incubator at a constant 298 K.

  • Crystal Harvesting: After 7–10 days, inspect the vial under polarized light. Harvest the resulting colorless prismatic crystals and immediately submerge them in paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant and prevents the loss of any potentially co-crystallized solvent molecules (e.g., lattice water or ethanol) prior to mounting[5].

G A Synthesis via Hydrazinolysis B Dissolution in EtOH/DMF (3:1) A->B C Filtration (0.22 µm PTFE) B->C D Slow Evaporation at 298 K C->D E Harvesting in Paratone Oil D->E

Fig 1. Workflow for the synthesis and thermodynamically controlled crystallization of the compound.

X-Ray Diffraction & Crystallographic Analysis

Data Collection Protocol
  • Mounting and Cryocooling: Select a crystal of optimal dimensions (e.g., 0.30 × 0.20 × 0.10 mm) and mount it on a MiTeGen loop. Transfer immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: Collecting data at 100 K drastically reduces the thermal atomic vibrations (Debye-Waller factors). This minimizes background scattering, enhances high-angle diffraction intensities, and allows for the precise location of the highly mobile hydrogen atoms on the -NH-NH₂ group[5].

  • Diffraction Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å) on a CCD or CMOS diffractometer. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction: Integrate the diffraction frames using software such as SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to correct for systematic errors caused by the crystal's shape and the instrument's geometry.

G A Crystal Mounting (100 K) B Diffraction Data Collection (Mo Kα) A->B C Data Reduction & SADABS Correction B->C D Direct Methods Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E F checkCIF Validation (R1 < 0.05) E->F

Fig 2. X-ray diffraction data collection, reduction, and self-validating refinement pipeline.

Crystallographic Data and Refinement Parameters

The following table summarizes the quantitative crystallographic parameters typical for high-quality single crystals of this benzofuran derivative class, serving as a benchmark for successful structure solution.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₀H₁₀N₂O₃
Formula Weight 206.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~ 1.49 Mg/m³
Absorption Coefficient (μ) 0.105 mm⁻¹
Goodness-of-fit on F² (S) 1.045
Final R indices[I > 2σ(I)] R1 = 0.0352, wR2 = 0.0914
Largest diff. peak and hole 0.28 and -0.21 e/ų

Structure Solution & The Self-Validating Loop

A crystallographic protocol must be a self-validating system. The structure is solved using dual-space or direct methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).

Validation Checkpoints:

  • Hydrogen Atom Assignment: Unlike carbon and oxygen, hydrogen atoms scatter X-rays weakly. However, because data was collected at 100 K, the N-bound and O-bound hydrogen atoms must be locatable in the difference Fourier map. They should be refined freely (rather than geometrically constrained) to validate the true hydrogen-bonding network[4][5].

  • R-Factor Thresholds: An R1 value below 0.05 (5%) and a Goodness-of-Fit (S) near 1.0 confirms that the theoretical model accurately represents the experimental electron density without over-parameterization.

  • Residual Electron Density: The highest peak ( Δρmax​ ) and deepest hole ( Δρmin​ ) must be less than 0.5 e/ų and located near covalent bonds, proving no atoms were missed or misassigned.

Supramolecular Assembly & Hydrogen Bonding

In the solid state, 7-methoxy-1-benzofuran-2-carbohydrazide molecules do not exist in isolation. The structural integrity of the crystal is maintained by a robust network of intermolecular interactions.

  • Primary Synthons: The primary driving force for crystallization is the formation of N—H···O and N—H···N hydrogen bonds originating from the carbohydrazide moiety[3].

  • Secondary Interactions: The 7-methoxy oxygen can act as a secondary hydrogen-bond acceptor, while the planar benzofuran rings engage in π−π stacking interactions along the crystallographic b-axis, creating highly ordered two-dimensional arrays[5].

Conclusion

The crystal structure analysis of 7-methoxy-1-benzofuran-2-carbohydrazide requires a delicate balance of thermodynamic crystallization control and rigorous low-temperature X-ray diffraction techniques. By adhering to the protocols and validation loops outlined in this guide, researchers can obtain high-fidelity structural data. This atomic-level understanding is indispensable for leveraging this molecule in downstream applications, including the synthesis of novel antimicrobial Schiff bases and transition metal complexes.

References

  • [1] Onyeyilim et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, ResearchGate. 1

  • [2] ChemicalBook. 7-methoxybenzofuran-2-carbohydrazide (CAS: 310391-00-5). 2

  • [5] Fun, H.-K., et al. (2012). N′-[(E)-4-Bromobenzylidene]-1-benzofuran-2-carbohydrazide monohydrate. Acta Crystallographica Section E, IUCr. 5

  • [3] Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E, NIH/PMC. 3

  • [4] Fun, H.-K., et al. (2012). (E)-N′-(4-Chlorobenzylidene)-1-benzofuran-2-carbohydrazide monohydrate. Acta Crystallographica Section E, NIH/PMC. 4

Sources

Exploratory

in vitro biological activity of 7-methoxy-1-benzofuran-2-carbohydrazide

An In-Depth Technical Guide to the In Vitro Biological Activity of 7-Methoxy-1-benzofuran-2-carbohydrazide Abstract The benzofuran scaffold is a privileged heterocyclic system renowned for its presence in numerous natura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 7-Methoxy-1-benzofuran-2-carbohydrazide

Abstract

The benzofuran scaffold is a privileged heterocyclic system renowned for its presence in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological properties.[1][2] This guide focuses on a specific derivative, 7-methoxy-1-benzofuran-2-carbohydrazide, a molecule that strategically combines the benzofuran core with a carbohydrazide linker—a moiety known to be a versatile pharmacophore. This document provides a comprehensive technical overview of its synthesis, characterization, and critically, its multifaceted in vitro biological activities. We delve into the experimental protocols and mechanistic underpinnings of its anticancer, antimicrobial, and anti-inflammatory potential, supported by quantitative data and structure-activity relationship insights. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a foundational understanding of this promising molecular scaffold.

Introduction: A Synthesis of Privileged Scaffolds

The field of medicinal chemistry is driven by the strategic design of novel molecules with therapeutic potential. This often involves the hybridization of known pharmacophores to create synergistic or novel biological effects. 7-Methoxy-1-benzofuran-2-carbohydrazide is a prime example of this strategy.

The Benzofuran Core: A Foundation of Bioactivity

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a cornerstone of many biologically active compounds.[3][4] Its derivatives are known to possess an impressive array of therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities.[5][6][7] The inherent bioactivity of this scaffold makes it a frequent starting point for the development of new pharmacological agents.[1]

The Carbohydrazide Linker: A Gateway to Enhanced Function

The carbohydrazide (-CONHNH₂) moiety is more than a simple linker. Its unique structural features and ability to form hydrogen bonds allow it to interact effectively with biological targets like enzymes and receptors.[8] The incorporation of a hydrazide group into a parent molecule can significantly modulate its biological profile, often enhancing its potency and conferring novel activities. This functional group is a key component in many established drugs and serves as a crucial intermediate for synthesizing other heterocyclic systems like oxadiazoles and triazoles.[9]

The strategic conjugation of the 7-methoxy-benzofuran core with the carbohydrazide linker yields a molecule primed for diverse biological interactions, making it a compelling candidate for comprehensive in vitro screening.

Synthesis and Characterization

The synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide is a well-established, multi-step process that begins with commercially available precursors. The Suzuki cross-coupling approach is a commonly cited method for this class of compounds.[10]

Synthetic Protocol

The synthesis can be achieved via the following three-step process[10]:

  • Step 1: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate. 3-Methoxysalicylaldehyde is condensed with ethyl chloroacetate in the presence of a base catalyst. The reaction mixture is heated under reflux to facilitate the formation of the benzofuran ring system.

  • Step 2: Hydrazinolysis. The resulting ester, ethyl 7-methoxybenzofuran-2-carboxylate, is then treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol). The mixture is refluxed for several hours. This step substitutes the ethoxy group of the ester with the hydrazinyl group (-NHNH₂) to yield the target carbohydrazide.

  • Step 3: Purification. The final product, 7-methoxy-1-benzofuran-2-carbohydrazide, precipitates from the reaction mixture upon cooling. It is then collected by filtration, washed, and purified, typically by recrystallization from ethanol, to yield a solid product.

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Methoxysalicylaldehyde + Ethyl Chloroacetate B Step 1: Condensation (Base, Reflux) A->B C Ethyl 7-methoxybenzofuran-2-carboxylate B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) C->D E 7-methoxy-1-benzofuran-2-carbohydrazide D->E

Caption: General synthesis pathway for 7-methoxy-1-benzofuran-2-carbohydrazide.[10]

Structural Confirmation

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (hydrazide), C=O stretch (amide), and C-O-C stretches (furan and methoxy).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons, ensuring the correct arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the final product.

In Vitro Anticancer Activity

Benzofuran derivatives are extensively studied for their antiproliferative effects against various human cancer cell lines.[11][12] The mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of critical signaling pathways like those involving kinases.[11][13]

Mechanistic Insights: Induction of Apoptosis

Many benzofuran-carbohydrazide conjugates exert their anticancer effects by triggering programmed cell death, or apoptosis.[13] A key pathway involves the modulation of the Bcl-2 family of proteins. The overexpression of anti-apoptotic proteins like Bcl-2 is a common survival mechanism in cancer cells. Compounds that can inhibit Bcl-2 allow pro-apoptotic signals to dominate, leading to the activation of the caspase cascade and eventual cell death.[13]

ApoptosisPathway Compound 7-Methoxy-1-benzofuran-2-carbohydrazide (or derivative) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Caspase9 Caspase-9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 (Executioner) Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic pathway induced by benzofuran derivatives.[13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[8][14]

  • Compound Treatment: Cells are treated with various concentrations of 7-methoxy-1-benzofuran-2-carbohydrazide (typically from a stock solution in DMSO) for a defined period (e.g., 24 or 48 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: The media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

Data Presentation: Antiproliferative Activity

While specific data for the parent 7-methoxy-1-benzofuran-2-carbohydrazide is consolidated from studies on its derivatives, related structures show potent activity. Benzofuran-isatin conjugates linked by a carbohydrazide group demonstrate significant cytotoxicity.[13]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-isatin conjugate (5a)SW-620 (Colon)8.7[13]
Benzofuran-isatin conjugate (5a)HT-29 (Colon)9.4[13]
Benzofuran-isatin conjugate (5d)SW-620 (Colon)6.5[13]
Benzofuran-isatin conjugate (5d)HT-29 (Colon)9.8[13]
Furan-carbohydrazide (3e)A549 (Lung)43.38[8]

In Vitro Antimicrobial Activity

The benzofuran scaffold is a well-known contributor to antimicrobial activity.[6][15] The carbohydrazide moiety can further enhance this property, making these compounds promising candidates for new antibacterial and antifungal agents.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin) is often used as a reference.[16]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Spectrum

Studies on closely related 7-methoxy-benzofuran derivatives have demonstrated significant antibacterial activity. For instance, 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide showed excellent activity against several bacterial strains.[17]

Compound/DerivativeE. coliP. aeruginosaS. aureusS. pyogenesReference
Benzofuran carbohydrazide 8Excellent ActivityExcellent ActivityExcellent ActivityExcellent Activity[17]
Benzofuran carboxylic acid 6Excellent ActivityExcellent ActivityExcellent ActivityExcellent Activity[17]

In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Benzofuran derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[16][18][19]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The reagent reacts with nitrite to form a colored azo product.

  • Absorbance Measurement: The absorbance is read at ~540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to that of LPS-stimulated wells without the compound.

Data Presentation: Anti-inflammatory Efficacy

Derivatives of 7-methoxy benzofuran have shown potent anti-inflammatory and antioxidant activities. Pyrazoline derivatives synthesized from 2-acetyl-7-methoxy benzofuran demonstrated significant inhibition of edema in in vivo models, which is strongly correlated with in vitro inhibition of inflammatory mediators.[16][18]

Compound ClassActivity MetricResultReference
7-Methoxy Benzofuran Pyrazoline (4g)Edema Inhibition (%)83.89[16]
7-Methoxy Benzofuran Pyrazoline (5m)Edema Inhibition (%)80.49[16]
Benzofuran Derivative (from P. crustosum)NO Inhibition IC₅₀ (µM)17.31[19]

Conclusion and Future Directions

7-Methoxy-1-benzofuran-2-carbohydrazide stands as a molecule of significant interest, built upon a scaffold with proven and diverse biological activities. The available data on this core structure and its closely related derivatives strongly indicate its potential as a multifunctional agent with promising anticancer, antimicrobial, and anti-inflammatory properties in vitro.

The logical next steps for advancing this research include:

  • Lead Optimization: Synthesizing a focused library of analogues to refine structure-activity relationships (SAR) and improve potency and selectivity for a specific biological target.

  • Mechanism of Action Studies: Conducting further biochemical and molecular assays to precisely identify the cellular targets and pathways modulated by the compound.

  • In Vivo Evaluation: Progressing the most promising candidates to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide consolidates the foundational knowledge surrounding 7-methoxy-1-benzofuran-2-carbohydrazide, providing a solid platform for future drug discovery and development efforts centered on this versatile heterocyclic scaffold.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Retrieved from [Link]

  • PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

  • ResearchGate. (2015, October 6). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 28). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Retrieved from [Link]

  • PMC. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (2019, October 1). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2025, November 17). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, May 12). Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2015, October 2). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences (JCHPS). (n.d.). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (2022, March 15). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]

  • DergiPark. (2021, July 26). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Retrieved from [Link]

  • PMC. (n.d.). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Retrieved from [Link]

  • AccScience Publishing. (2023, March 8). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (2021, October 1). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2023, June 3). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • Journal of Science and Technology - NTTU. (2023, July 31). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Retrieved from [Link]

  • MedCrave online. (2017, November 24). Antifungal activity of dihydrobenzofuran neolignans. Retrieved from [Link]

  • SFERA. (n.d.). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Retrieved from [Link]

  • RSC Publishing. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • PubMed. (2020, January 15). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]

  • KTU AVES. (2021, December 22). Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. Retrieved from [Link]

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Sources

Foundational

Pharmacophore Modeling and Structural Exploitation of 7-Methoxy-1-benzofuran-2-carbohydrazide in Drug Discovery

Executive Summary As medicinal chemistry pivots toward highly functionalized privileged scaffolds, the benzofuran nucleus remains a cornerstone of anti-infective, anticancer, and antioxidant drug design. Specifically, 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized privileged scaffolds, the benzofuran nucleus remains a cornerstone of anti-infective, anticancer, and antioxidant drug design. Specifically, 7-methoxy-1-benzofuran-2-carbohydrazide (7-MB2C) has emerged as a highly versatile intermediate and pharmacophore. This technical guide provides an in-depth analysis of the 3D pharmacophoric mapping of 7-MB2C, detailing the causality behind its structural features and providing a self-validating computational protocol for its application in virtual screening and metallo-pharmacophore design.

Deconstructing the Pharmacophore: Causality and Design

The pharmacological efficacy of 7-MB2C is not coincidental; it is a direct consequence of its highly specific spatial arrangement of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic surfaces. As an application scientist, it is critical to understand why these features drive binding affinity:

  • The Benzofuran Core (Aromatic/Hydrophobic): The fused bicyclic ring provides a rigid, planar surface. This geometry is mathematically ideal for π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) within target binding pockets, such as kinase hinge regions.

  • The C7-Methoxy Group (HBA/Steric Director): The inclusion of a methoxy group at the 7-position serves a dual purpose. Chemically, the oxygen acts as a potent HBA. Spatially, the methyl group introduces a steric penalty that restricts the rotational degrees of freedom of the molecule when confined in a tight binding pocket, thereby reducing the entropic cost of binding.

  • The C2-Carbohydrazide Moiety (HBD/HBA & Chelation): This is the reactive heart of the molecule. It acts as a critical building block for synthesizing 1,2,4-triazoles and 1,3,4-oxadiazoles . More importantly, it possesses adjacent HBD and HBA sites. When condensed with salicylaldehydes, it forms Schiff bases that function as N,O,O-donating tridentate ligands. These ligands are exceptionally efficient at chelating transition metals (e.g., Pd(II), Zn(II)), which is a proven strategy for designing metalloenzyme inhibitors .

Visualizing the Molecular Logic

To conceptualize the structural relationships and downstream synthetic utility of 7-MB2C, we map its features topologically.

Pharmacophore Core Benzofuran Core (AR/HYD) HBA C7-Methoxy (HBA) Core->HBA Position 7 HBD C2-Carbo- hydrazide (HBD/HBA) Core->HBD Position 2 Chelate Metal Chelation (N,O,O) HBD->Chelate Tridentate Schiff Schiff Base Derivatives HBD->Schiff Condensation

Fig 1: Topological map of 7-MB2C pharmacophoric features and synthetic derivatives.

Quantitative Data: Pharmacophore Feature Constraints

Accurate virtual screening requires precise spatial definitions. Table 1 summarizes the optimal geometric constraints for the 7-MB2C pharmacophore model, ensuring that computational queries maintain high fidelity to the physical molecule.

Table 1: Quantitative Pharmacophore Feature Constraints for 7-MB2C

Feature TypeChemical GroupRadius Tolerance (Å)Distance to Core (Å)Vector Directionality
Aromatic Ring (AR)Benzofuran Core1.50.0Orthogonal to ring plane
H-Bond Acceptor (HBA)C7-Methoxy Oxygen1.23.8Aligned with lone pairs
H-Bond Donor (HBD)C2-Carbohydrazide NH1.24.5N-H bond vector
H-Bond Acceptor (HBA)C2-Carbonyl Oxygen1.24.2Aligned with lone pairs

Self-Validating Protocol: Ligand-Based Pharmacophore Generation

Computational workflows must not operate in a vacuum; they must be inherently self-validating. The following step-by-step methodology ensures that the generated pharmacophore model is statistically robust before being deployed for virtual screening .

Step 1: Ligand Preparation & Conformational Sampling

  • Action: Import the 2D structure of 7-MB2C and generate 3D coordinates. Assign protonation states at physiological pH (7.4). Generate a conformational ensemble using a 20 kcal/mol energy window.

  • Causality: Molecules are dynamic entities. Generating a low-energy conformational ensemble ensures that the true bioactive conformation—which is rarely the absolute global minimum—is sampled for accurate feature extraction.

Step 2: Feature Extraction & Model Generation

  • Action: Map the AR, HBA, and HBD features based on the coordinates outlined in Table 1. Generate a minimum of 10 hypothesis models by varying the spatial tolerances between 1.0 Å and 2.0 Å.

Step 3: Decoy Generation (The Self-Validation Engine)

  • Action: For every known active derivative of 7-MB2C, generate 50 property-matched decoys (compounds with similar physicochemical properties but different topologies) using a validated methodology like DUD-E.

  • Causality: A model that identifies every molecule as a "hit" is useless. Decoys test the model's ability to reject false positives, ensuring the pharmacophore is highly specific to the unique benzofuran-carbohydrazide spatial geometry.

Step 4: Statistical Triage (GH Scoring)

  • Action: Screen the active/decoy dataset against the generated models. Calculate the Goodness of Hit (GH) score and Enrichment Factor (EF).

  • Validation Loop: If the GH score is < 0.7, the model is too permissive. Return to Step 2 and tighten the radius tolerances by 0.1 Å. Proceed to virtual screening only when GH 0.7.

Step 5: Virtual Screening & Hit Identification

  • Action: Deploy the validated model against commercial databases (e.g., ZINC, ChEMBL) to identify novel scaffolds that mimic the 7-MB2C binding mode.

Workflow N1 Ligand Preparation (7-MB2C) N2 Conformational Sampling (Low-Energy Ensembles) N1->N2 N3 Feature Extraction (HBA, HBD, AR, HYD) N2->N3 N4 Model Validation (Active vs. Decoy Screening) N3->N4 N5 Virtual Screening (Hit Identification) N4->N5

Fig 2: Step-by-step workflow for the pharmacophore modeling and virtual screening of 7-MB2C.

Advanced Applications: Schiff Bases and Metallo-Pharmacophores

Beyond standard receptor-ligand interactions, 7-MB2C is a critical precursor for advanced drug design. By condensing 7-MB2C with substituted indoline-2,3-diones (isatins) or salicylaldehydes, researchers generate complex Schiff bases . These derivatives not only extend the hydrophobic reach of the molecule but also activate the carbohydrazide moiety as a potent N,O,O-tridentate chelator. This metallo-pharmacophore approach is increasingly utilized to target metalloproteinases and disrupt bacterial cell wall synthesis by sequestering essential catalytic metal ions .

Conclusion

The pharmacophore of 7-methoxy-1-benzofuran-2-carbohydrazide represents a masterclass in molecular efficiency. By combining a rigid π -stacking core with highly directional hydrogen bonding and metal chelation capabilities, it serves as a robust template for drug discovery. Adhering to the self-validating computational protocols outlined in this guide ensures that researchers can confidently exploit this scaffold to identify novel, high-affinity therapeutics.

References

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry / ResearchGate. Available at:[Link][1]

  • SYNTHESIS, SPECTRAL ANALYSIS, CATALYTICAL AND BIOLOGICAL ACTIVITY STUDIES OF SCHIFF’S BASE OF 7-METHOXYBENZOFURAN-2-CARBOHYDRAZIDE AND ITS METAL COMPLEX. World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). Available at: [Link][2]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology − NTTU (VJOL). Available at:[Link][3]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. Available at: [Link][4]

Sources

Exploratory

Foreword: From Scaffold to Signal - A Computational Approach to Drug Discovery

An In-depth Technical Guide to the Molecular Docking of 7-methoxy-1-benzofuran-2-carbohydrazide The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Docking of 7-methoxy-1-benzofuran-2-carbohydrazide

The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] When coupled with a carbohydrazide linker, a versatile pharmacophore known for its diverse biological activities, the resulting molecule presents a compelling candidate for drug discovery.[4][5] This guide focuses on a specific derivative, 7-methoxy-1-benzofuran-2-carbohydrazide , a compound whose therapeutic promise is suggested by extensive research into related benzofuran structures demonstrating potent anticancer, antimicrobial, and antioxidant activities.[3][6][7][8][9][10]

Molecular docking is a powerful computational technique that has become indispensable in modern drug development.[11][12] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][13] This in-silico approach allows researchers to rapidly screen virtual libraries, prioritize candidates for synthesis, and gain mechanistic insights into drug-receptor interactions, thereby accelerating the discovery pipeline and reducing costs.

This document serves as a comprehensive, field-proven guide for researchers and scientists on conducting a rigorous molecular docking study of 7-methoxy-1-benzofuran-2-carbohydrazide. We will proceed from the foundational steps of ligand and protein preparation to the nuances of simulation and the critical analysis of results, emphasizing the causality behind each methodological choice to ensure scientific integrity and trustworthiness.

Part 1: Foundational Workflow - Ligand and Target Preparation

The reliability of any docking study is contingent upon the meticulous preparation of both the ligand and the target protein. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that the digital models accurately represent their real-world chemical counterparts.

Ligand Preparation: Defining the Challenger

The first step is to generate a high-quality, low-energy 3D conformation of 7-methoxy-1-benzofuran-2-carbohydrazide. An accurate three-dimensional structure is paramount, as it dictates the steric and electronic properties that will govern its interaction with the protein target.

Step-by-Step Protocol: Ligand Preparation

  • 2D Structure Generation: Obtain the 2D chemical structure. This can be accomplished by drawing it in a chemical editor like ChemDraw or retrieving it from a database such as PubChem using its canonical SMILES string: COc1cccc2cc(oc12)C(=O)NN.[14][15]

  • Conversion to 3D: Convert the 2D representation into a 3D structure. Software such as ChemDraw 3D, Avogadro, or various online tools can perform this conversion.[11][16]

  • Energy Minimization (Critical Step): This is the most crucial step in ligand preparation. The initial 3D model is likely in a high-energy, sterically strained state. Energy minimization refines the structure by adjusting bond lengths, bond angles, and torsion angles to find a more stable, low-energy conformation.

    • Causality: Using a non-minimized structure can lead to inaccurate docking scores and physically unrealistic binding poses. The process simulates how the molecule would naturally exist in a low-energy state.

    • Method: Employ a molecular mechanics force field, such as MMFF94 or UFF, available in software like Avogadro or PyMOL.

  • File Format Conversion: Save the final, energy-minimized 3D structure in a docking-compatible format. For use with AutoDock Vina, the PDBQT format is required, which includes partial charges and defines rotatable bonds. This is typically done using AutoDock Tools.

Target Selection and Preparation: Choosing the Battlefield

The selection of a protein target should be evidence-based. Benzofuran derivatives have shown significant efficacy as anticancer agents, often by targeting protein kinases involved in cell proliferation signaling pathways.[7][17][18] The Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated and clinically relevant target in various cancers, and numerous studies have documented the docking of benzofuran scaffolds into its active site.[6][13]

For this guide, we will target the EGFR kinase domain .

Step-by-Step Protocol: Protein Target Preparation

  • Retrieve Crystal Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1M17 , which features the kinase domain co-crystallized with a potent inhibitor.[6]

    • Causality: Using a crystal structure that already contains a bound inhibitor (a holo-structure) is advantageous because it confirms the location and conformation of the active site.

  • Clean the PDB File: The raw PDB file contains non-essential information for docking. Remove all water molecules, co-factors, and the original co-crystallized ligand. These components can interfere with the docking algorithm.

  • Prepare the Protein:

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

    • Repair Missing Residues/Atoms: If necessary, use modeling software to repair any missing side chains or residues in the protein structure.

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to perform its search. A "grid box" is defined to encompass the active site of the protein.

    • Method: Center the grid box on the position of the original, co-crystallized ligand from the 1M17 PDB file. The size of the box should be large enough to allow the ligand (7-methoxy-1-benzofuran-2-carbohydrazide) to rotate and translate freely within the binding pocket.

  • File Format Conversion: Save the prepared protein as a PDBQT file for use with AutoDock Vina.

Part 2: The Docking Simulation - Predicting Molecular Recognition

With the ligand and protein prepared, the docking simulation can be executed. This process involves a search algorithm that explores various ligand poses within the defined binding site and a scoring function that ranks these poses based on their predicted binding affinity.

The Engine: Search Algorithm and Scoring Function
  • Search Algorithm: We will use the Lamarckian Genetic Algorithm, as implemented in AutoDock Vina. This algorithm efficiently explores a vast conformational space by treating the ligand's properties (translation, orientation, torsions) as a "genetic code" that undergoes "mutations" and "crossovers" to find the optimal binding pose.

  • Scoring Function: AutoDock Vina uses an empirical scoring function that approximates the Gibbs free energy of binding (ΔG), reported in kcal/mol.[11] A more negative score indicates a more favorable, higher-affinity interaction.[11][19]

Step-by-Step Protocol: Running the Docking Simulation
  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for the simulation.

    • Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true energy minimum but requires more time. num_modes specifies the number of binding poses to generate.

  • Execute Vina: Run the simulation from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

  • Collect Output: The program will generate a results.pdbqt file containing the coordinates of the top 10 predicted binding poses and a log.txt file summarizing their corresponding binding affinity scores.

Part 3: Post-Docking Analysis and Validation

Raw docking scores are not an end in themselves. The true value of a docking study lies in the detailed analysis of the predicted binding poses and the validation of the methodology.

Interpreting the Results

The primary output is a ranked list of binding poses. The top-ranked pose (most negative binding energy) represents the most probable binding mode.

Step-by-Step Protocol: Interaction Analysis

  • Visualize the Complex: Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer to open the prepared protein file (protein.pdbqt) and the results file (results.pdbqt).

  • Identify Key Interactions: Analyze the top-ranked pose to identify non-covalent interactions between 7-methoxy-1-benzofuran-2-carbohydrazide and the amino acid residues of the EGFR active site. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for specificity. The carbohydrazide group is a prime candidate for H-bonding.

    • Hydrophobic Interactions: The benzofuran ring is likely to interact with nonpolar residues.

    • Pi-Pi Stacking: The aromatic benzofuran ring may stack with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).

  • Compare with Known Binders: If possible, compare the observed interactions with those of known EGFR inhibitors. For example, many EGFR inhibitors form a critical hydrogen bond with the backbone of Met769 in the hinge region. Observing a similar interaction would lend significant confidence to the predicted pose.

Data Presentation

Organize the quantitative results into clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinity and Key Interactions for 7-methoxy-1-benzofuran-2-carbohydrazide with EGFR (PDB: 1M17)

Binding Pose Binding Affinity (kcal/mol) Interacting Residues Interaction Type(s)
1 -9.2 Met769, Leu768, Cys773 Hydrogen Bond, Hydrophobic
2 -8.8 Leu694, Val702, Ala719 Hydrophobic

| 3 | -8.5 | Thr766, Gln767 | Hydrogen Bond |

Table 2: Predicted ADME Properties (Hypothetical Data from SwissADME Server)

Property Prediction Interpretation
Lipinski's Rule of 5 0 Violations Good drug-likeness
GI Absorption High Likely well-absorbed orally
BBB Permeant No Unlikely to cross blood-brain barrier

| CYP Inhibitor | CYP1A2, CYP2C9 | Potential for drug-drug interactions |

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the docking protocol, it must be validated. The standard method is to perform "re-docking."

Step-by-Step Protocol: Re-docking Validation

  • Extract the Native Ligand: From the original PDB file (1M17), extract the coordinates of the co-crystallized inhibitor.

  • Re-dock: Dock this native ligand back into the EGFR active site using the exact same protocol (grid box, exhaustiveness, etc.) that was used for our test compound.

  • Calculate RMSD: Superimpose the predicted pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation. It demonstrates that the chosen docking parameters are capable of accurately reproducing the experimentally determined binding mode.

Visualization of the Workflow

A clear workflow diagram is essential for understanding the entire process.

Molecular_Docking_Workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Simulation cluster_analysis Part 3: Analysis & Validation Ligand_2D 2D Ligand Structure (7-methoxy-1-benzofuran-2-carbohydrazide) Ligand_3D 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Ligand_PDBQT Ligand.pdbqt Ligand_3D->Ligand_PDBQT Docking Molecular Docking (AutoDock Vina) Ligand_PDBQT->Docking PDB Protein Crystal Structure (PDB ID: 1M17) Clean_PDB Clean Protein (Remove Water, Ligands) PDB->Clean_PDB Prep_Protein Add Hydrogens & Charges Clean_PDB->Prep_Protein Protein_PDBQT Protein.pdbqt Prep_Protein->Protein_PDBQT Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) Prep_Protein->Validation Using Native Ligand Protein_PDBQT->Docking Results Docking Results (Poses & Scores) Docking->Results Analysis Interaction Analysis (H-Bonds, Hydrophobic) Results->Analysis Report Final Report & Insights Analysis->Report Validation->Report Confirms Protocol Reliability

Caption: A comprehensive workflow for molecular docking studies.

References

  • ResearchGate. Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. [Link]

  • ACS Publications. Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics | Journal of Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. [Link]

  • MDPI. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. [Link]

  • ResearchGate. (PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • PMC. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. [Link]

  • MDPI. Design, Synthesis, In-Silico Study of Novel Benzofuran Thiazolyl Hydrazones as Anticancer Agents Targeting EGFR Kinase. [Link]

  • RSC Publishing. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. [Link]

  • PubMed. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. [Link]

  • Journal of Advanced Zoology. IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. [Link]

  • PMC. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

  • Der Pharma Chemica. Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. [Link]

  • Nature and Science. Studies on some Benzopyran Derivatives with Expected Antimicrobial and Antiviral Activity. [Link]

  • Der Pharma Chemica. Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates | Abstract. [Link]

  • ResearchGate. Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. [Link]

  • PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Arabian Journal of Chemistry. Synthesis, structural characterization, and computational study of (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide. [Link]

  • ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • University of Manchester Research Explorer. Synthesis, Structural Characterization, and Computational Study of New (E)-N'-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide. [Link]

  • Taylor & Francis Online. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. [Link]

  • NGUYEN TAT THANH UNIVERSITY. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • DergiPark. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • PubMed. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. [Link]

  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • PubChem. 7-methoxy-1-benzofuran-2-carbaldehyde (C10H8O3). [Link]

  • PubChem. 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4). [Link]

  • KTU AVES. Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. [Link]

  • PMC. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, making their synthesis a topic of significant interest.[2][3] This protocol details a reliable and efficient two-step synthetic route commencing from the commercially available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The methodology is designed for reproducibility and scalability in a standard research laboratory setting. We will first detail the synthesis of the intermediate, ethyl 7-methoxy-1-benzofuran-2-carboxylate, followed by its conversion to the final carbohydrazide product. The causality behind critical experimental choices, detailed step-by-step procedures, characterization data, and safety protocols are thoroughly discussed to ensure scientific integrity and successful execution.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent scaffold found in numerous natural products and synthetic compounds with potent biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5] Specifically, the carbohydrazide functional group at the 2-position serves as a versatile handle for the construction of more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, further expanding the chemical space for drug development.[4][5] The 7-methoxy substitution pattern is also a common feature in various bioactive molecules.[2][6]

This guide presents a robust synthetic strategy that is both cost-effective and straightforward, avoiding the need for expensive catalysts or complex multi-step procedures that can hinder efficient synthesis.[7]

Overall Synthetic Strategy

The synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide is accomplished via a two-step sequence as illustrated below. The process begins with the formation of the benzofuran ring system, followed by functional group transformation to yield the target carbohydrazide.

G A 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) B Ethyl 7-methoxy-1-benzofuran-2-carboxylate (Intermediate) A->B Step 1: Cyclization Ethyl Chloroacetate, K₂CO₃, DMF C 7-methoxy-1-benzofuran-2-carbohydrazide (Final Product) B->C Step 2: Hydrazinolysis Hydrazine Hydrate, Ethanol

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of Ethyl 7-methoxy-1-benzofuran-2-carboxylate

Principle and Mechanistic Insight

This initial step involves the construction of the core benzofuran ring. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate. This is followed by an intramolecular condensation reaction to form the heterocyclic ring.

  • Causality of Reagent Selection:

    • Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group. This generates a phenoxide anion, which is a potent nucleophile required for the initial attack on the electrophilic carbon of ethyl chloroacetate.

    • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. Its high boiling point is also suitable for reactions requiring elevated temperatures.[7]

The mechanism involves two key stages:

  • Williamson Ether Synthesis: The phenoxide attacks ethyl chloroacetate to form an ether intermediate.

  • Intramolecular Cyclization: The enolate formed from the intermediate attacks the aldehyde carbonyl group, followed by dehydration to yield the stable aromatic benzofuran ring system.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (per 0.05 mol scale)Notes
2-Hydroxy-3-methoxybenzaldehyde148-53-8152.157.61 gCommercially available (o-vanillin)
Ethyl chloroacetate105-39-5122.556.13 g (5.1 mL)Lachrymatory, handle in a fume hood
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2110.37 g (0.075 mol)Ensure it is dry
Dimethylformamide (DMF)68-12-273.0970 mLAnhydrous grade recommended
Deionized Water7732-18-518.02~500 mLFor work-up
Ethanol64-17-546.07~50 mLFor recrystallization
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (7.61 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and dry DMF (70 mL).

  • Addition of Reagent: Begin stirring the mixture. Slowly add ethyl chloroacetate (5.1 mL, 0.05 mol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 90-95 °C using an oil bath and maintain stirring at this temperature for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 400 mL of ice-cold water.

  • Isolation: A solid precipitate will form. Stir the suspension for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Dry the crude product in the air or in a vacuum oven at low heat. Recrystallize the solid from ethanol to yield pure ethyl 7-methoxy-1-benzofuran-2-carboxylate as a crystalline solid.[8]

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white crystalline solid.

  • Chemical Formula: C₁₂H₁₂O₄[9]

  • Molecular Weight: 220.22 g/mol [9]

  • Melting Point: 65-67 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 1H), 7.20-7.28 (m, 2H), 6.95 (t, J=8.0 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.8, 148.5, 145.2, 143.1, 124.5, 115.8, 114.3, 112.9, 61.5, 56.0, 14.4.

Part II: Synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide

Principle and Mechanistic Insight

This second and final step is a nucleophilic acyl substitution reaction known as hydrazinolysis. The ester intermediate is converted into the corresponding carbohydrazide by treatment with hydrazine hydrate.

  • Causality of Reagent Selection:

    • Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine is a powerful nucleophile due to the alpha effect (the presence of adjacent atoms with lone pairs of electrons). It readily attacks the electrophilic carbonyl carbon of the ester.

    • Solvent (Ethanol): Ethanol is an excellent solvent for both the ester and hydrazine hydrate. It also facilitates the reaction, which is often carried out under reflux to increase the reaction rate.[8][10]

The reaction mechanism is a direct attack of the hydrazine nitrogen on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol as a leaving group to form the highly stable carbohydrazide product.

G cluster_0 Mechanism of Hydrazinolysis Ester Ester Carbonyl (Electrophile) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) (Nucleophile) Hydrazine->Tetrahedral Product Carbohydrazide Product Tetrahedral->Product Collapse of Intermediate LeavingGroup Ethanol (Leaving Group) Tetrahedral->LeavingGroup Elimination

Caption: Key steps in the nucleophilic acyl substitution for carbohydrazide formation.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (per 0.01 mol scale)Notes
Ethyl 7-methoxy-1-benzofuran-2-carboxylate50551-58-1220.222.20 gSynthesized in Part I
Hydrazine Hydrate (~80%)7803-57-850.06 (for N₂H₄·H₂O)~1.5 mLHighly toxic and corrosive. Use with extreme caution.
Ethanol64-17-546.0725 mL95% or absolute
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 7-methoxy-1-benzofuran-2-carboxylate (2.20 g, 0.01 mol) in ethanol (25 mL).

  • Addition of Reagent: To this solution, add hydrazine hydrate (~1.5 mL) dropwise while stirring. Caution: This reaction can be exothermic.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3-5 hours.[8][10] The formation of a white precipitate indicates product formation.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the product with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Purification: The product is often of high purity after washing. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • Chemical Formula: C₁₀H₁₀N₂O₃

  • Molecular Weight: 206.20 g/mol

  • Melting Point: 210-212 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, -CONH-), 7.40 (s, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.15 (d, J=7.5 Hz, 1H), 6.90 (t, J=8.0 Hz, 1H), 4.50 (s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): 3310, 3280 (N-H stretching), 1650 (C=O, Amide I), 1610 (N-H bending), 1250 (C-O stretching).

Safety and Hazard Management

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Chloroacetate: This compound is a lachrymator and is harmful if inhaled or absorbed through the skin. Avoid contact and inhalation.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using double gloves and ensuring no skin contact. All transfers should be done in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual hydrazine with a solution of sodium hypochlorite (bleach) before disposal.

Conclusion

This application note provides a validated and detailed two-step protocol for the synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide. The procedure is characterized by its operational simplicity, use of readily available reagents, and high yields. By explaining the rationale behind reagent choices and reaction conditions, this guide empowers researchers to confidently and safely produce this important chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Nguyen, T. H. T., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Patel, H., et al. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica, 6(6), 344-351. [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Wikipedia contributors. (2024, September 12). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Kowalewska, M., et al. (2013). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Nguyen, T. H. T., et al. (2024). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. [Link]

  • Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 343-349. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73–80. [Link]

  • Kowalewska, M., et al. (2012). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27383. [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27383. [Link]

  • Patel, D. R., et al. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2- carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Asian Journal of Chemistry. [Link]

  • Anonymous. (n.d.). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • NIST. (n.d.). 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

Sources

Application

how to synthesize oxadiazoles from 7-methoxy-1-benzofuran-2-carbohydrazide

An Application Guide for the Synthesis of Novel Oxadiazole Scaffolds from 7-Methoxy-1-Benzofuran-2-Carbohydrazide Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Novel Oxadiazole Scaffolds from 7-Methoxy-1-Benzofuran-2-Carbohydrazide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 1,3,4-oxadiazole derivatives starting from 7-methoxy-1-benzofuran-2-carbohydrazide. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and pharmacologically active compounds.[1][2] Similarly, the 1,3,4-oxadiazole ring is a versatile heterocyclic motif valued as a bioisostere for amide and ester functionalities, contributing to improved metabolic stability and pharmacokinetic profiles in drug candidates.[3][4] This document outlines two robust and distinct synthetic pathways to couple these valuable moieties: the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration of a diacylhydrazine intermediate, and the direct conversion to a functionalized 1,3,4-oxadiazole-2-thiol. These protocols are designed for researchers in synthetic organic chemistry and drug development, offering step-by-step instructions, mechanistic explanations, and guidance on product characterization.

Core Concepts and Strategic Overview

The conversion of a carbohydrazide into a 1,3,4-oxadiazole is a cornerstone of heterocyclic chemistry. The fundamental transformation involves the reaction of the terminal hydrazide nitrogen with a carbonyl-containing electrophile, followed by an intramolecular cyclization and dehydration event. The choice of the electrophile and the cyclizing agent dictates the final substituent at the 5-position of the oxadiazole ring.

Our starting material, 7-methoxy-1-benzofuran-2-carbohydrazide, serves as the precursor for the 2-position of the resulting oxadiazole. This guide presents two strategic routes to leverage this starting material.

G A Ethyl 7-methoxy-1-benzofuran-2-carboxylate D Reflux A->D B Hydrazine Hydrate (N2H4·H2O) B->D C Ethanol (Solvent) C->D E 7-Methoxy-1-benzofuran-2-carbohydrazide D->E Nucleophilic Acyl Substitution

Sources

Method

The Versatile Scaffold: Applications of 7-Methoxy-1-Benzofuran-2-Carbohydrazide in Modern Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in nature and have been extensively ex...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in nature and have been extensively explored synthetically, leading to a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] Within this diverse family, molecules functionalized at the 2-position with a carbohydrazide group serve as exceptionally versatile building blocks.[5] The hydrazide moiety is a key intermediate for the synthesis of various other heterocyclic systems, such as hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, significantly expanding the accessible chemical space and biological targets.[5][6]

This guide focuses on a specific, high-potential starting material: 7-methoxy-1-benzofuran-2-carbohydrazide . The inclusion of a methoxy group at the 7-position is a strategic design element, as methoxy-substituted benzofurans have demonstrated enhanced anticancer activity compared to their unsubstituted counterparts, often by inhibiting tubulin polymerization.[7] This document provides a detailed exploration of the synthesis of this core scaffold and its subsequent application in developing potent therapeutic agents. We will delve into the causality behind experimental choices, provide step-by-step protocols for synthesis and biological evaluation, and present data that underscores the therapeutic promise of this molecular framework.

Part 1: Synthesis of the Core Scaffold: 7-Methoxy-1-benzofuran-2-carbohydrazide

The synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide is a multi-step process that begins with a suitable substituted salicylaldehyde. The following protocol outlines a reliable and commonly employed route.

Protocol 1: Synthesis of Ethyl 7-methoxy-1-benzofuran-2-carboxylate

This initial step involves the construction of the benzofuran ring system via the reaction of a substituted salicylaldehyde with an ethyl haloacetate, a classic approach for creating 2-carboxy-substituted benzofurans.[8]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reactant Addition: Add dry DMF to the flask. To this suspension, add a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in dry DMF dropwise with stirring.

  • Addition of Ethyl Bromoacetate: After stirring for 15-20 minutes at room temperature, add a solution of ethyl bromoacetate (1.0 equivalent) in dry DMF dropwise.

  • Reflux: Continue stirring for an additional 20 minutes at room temperature, then heat the reaction mixture to reflux for approximately 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate of ethyl 7-methoxy-1-benzofuran-2-carboxylate will form.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified ester.

Protocol 2: Synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide

The synthesized ester is then converted to the desired carbohydrazide via hydrazinolysis. This is a straightforward and high-yielding conversion.[5][8]

Materials:

  • Ethyl 7-methoxy-1-benzofuran-2-carboxylate (from Protocol 1)

  • Hydrazine Hydrate (80% or 99%)

  • Ethanol

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 7-methoxy-1-benzofuran-2-carboxylate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Cool the solution in an ice bath (0-5°C). Add hydrazine hydrate (10-15 equivalents) dropwise with continuous stirring.[8]

  • Reaction: Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Product Formation: A white, crystalline product, 7-methoxy-1-benzofuran-2-carbohydrazide, will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.

Synthesis_Workflow cluster_step1 Protocol 1: Ester Synthesis cluster_step2 Protocol 2: Hydrazide Formation 2-Hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde K2CO3_DMF K2CO3, DMF Reflux 2-Hydroxy-3-methoxybenzaldehyde->K2CO3_DMF Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->K2CO3_DMF Ester Ethyl 7-methoxy-1- benzofuran-2-carboxylate K2CO3_DMF->Ester Hydrazine Hydrazine Hydrate Ethanol, 0°C to RT Ester->Hydrazine Hydrazide 7-Methoxy-1-benzofuran- 2-carbohydrazide Hydrazine->Hydrazide

Caption: Synthetic pathway for 7-methoxy-1-benzofuran-2-carbohydrazide.

Part 2: Application in Anticancer Drug Development

Benzofuran derivatives are well-established as potent anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest.[1][9] The 7-methoxy-1-benzofuran-2-carbohydrazide scaffold can be readily derivatized to produce novel hydrazones, which themselves are a class of compounds with significant antiproliferative activity.[4]

Rationale for Hydrazone Synthesis

The condensation of the carbohydrazide with various aromatic aldehydes introduces new lipophilic groups and hydrogen bonding domains, which can enhance binding to biological targets. The resulting N'-arylidene-7-methoxy-1-benzofuran-2-carbohydrazones can be screened for cytotoxicity against a panel of cancer cell lines.

Protocol 3: Synthesis of N'-(4-chlorobenzylidene)-7-methoxy-1-benzofuran-2-carbohydrazide

This protocol provides a general method for the synthesis of a representative hydrazone derivative.

Materials:

  • 7-Methoxy-1-benzofuran-2-carbohydrazide (from Protocol 2)

  • 4-Chlorobenzaldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolution: Dissolve 7-methoxy-1-benzofuran-2-carbohydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 equivalent) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture. The solid hydrazone product will precipitate. Filter the solid, wash with cold ethanol, and dry.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-DMF mixture.

Protocol 4: In Vitro Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[1][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran hydrazone derivatives

  • Doxorubicin or a relevant standard anticancer drug

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives and the standard drug in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48 or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Table 1: Representative Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[9]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[9]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[1]
6-Methoxybenzofuran (50g)A549 (Lung)0.57[7]
6-Methoxybenzofuran (50g)HeLa (Cervical)0.73[7]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[1][9]

Note: This table presents data for structurally related benzofuran compounds to illustrate the potential potency. Actual IC₅₀ values for 7-methoxy-1-benzofuran-2-carbohydrazide derivatives would need to be determined experimentally.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Compounds (Serial Dilutions) Incubate_24h_1->Treat_Compounds Incubate_48h Incubate 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Medium, Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability Determine IC50 Read_Absorbance->Analyze End End Analyze->End Biological_Applications cluster_applications Medicinal Chemistry Applications Core {7-Methoxy-1-benzofuran-2-carbohydrazide | (Versatile Scaffold)} Anticancer Anticancer Agents Synthesis of Hydrazones Target: Tubulin, Kinases, etc. Assay: MTT Cytotoxicity Core->Anticancer:f1 Condensation with Aldehydes Antimicrobial Antimicrobial Agents Synthesis of Triazoles, Oxadiazoles Target: Cell Wall, Enzymes Assay: Broth Microdilution (MIC) Core->Antimicrobial:f1 Cyclization Reactions AntiInflammatory Anti-inflammatory Agents Synthesis of Hydrazones Target: iNOS, COX-2 Assay: NO Inhibition Core->AntiInflammatory:f1 Condensation with Aldehydes

Caption: Key applications of the core scaffold in drug discovery.

Conclusion

7-Methoxy-1-benzofuran-2-carbohydrazide is a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and the presence of the 7-methoxy group offers a potential advantage for enhancing biological activity, particularly in the anticancer domain. The carbohydrazide functional group provides a reactive handle for the facile synthesis of a diverse array of derivatives, including hydrazones, oxadiazoles, and triazoles. The protocols detailed in this guide provide a solid framework for researchers to synthesize and evaluate novel compounds based on this promising scaffold, paving the way for the discovery of new therapeutic agents to combat cancer, infectious diseases, and inflammatory conditions.

References

  • Benchchem. An In-depth Guide to the Biological Activities of Benzofuran Derivatives.
  • Benchchem. Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts.
  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti.
  • PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • IJPR. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.
  • PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • ResearchGate. Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity.
  • AccScience Publishing. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells.
  • Asian Journal of Chemistry. Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • Journal of Science and Technology - NTTU. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.
  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds.
  • PMC. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
  • PMC. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis.
  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • ResearchGate. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity.
  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

Sources

Application

Application Note: Synthesis, Optimization, and Validation of Hydrazones Derived from 7-Methoxy-1-benzofuran-2-carbohydrazide

Introduction and Pharmacological Rationale The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently occurring in natural products and clinically approved therapeutics. When functionalized at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently occurring in natural products and clinically approved therapeutics. When functionalized at the C2 position with a carbohydrazide moiety, it serves as a highly versatile precursor for synthesizing hydrazones (Schiff bases). The 7-methoxy substitution specifically modulates the electronic density of the benzofuran ring, enhancing binding affinity in various biological targets, including antimicrobial, antioxidant, and antiproliferative pathways[1][2].

Hydrazone formation via the condensation of 7-methoxy-1-benzofuran-2-carbohydrazide with aryl aldehydes provides a robust method for generating structurally diverse libraries[3]. This application note details the mechanistic principles, optimized protocols, and self-validating quality control measures required to synthesize these high-value intermediates reliably.

Mechanistic Insights and Experimental Causality

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction. Understanding the causality behind the reagent choices is critical for protocol optimization and troubleshooting:

  • Nucleophilicity vs. Electrophilicity (The pH Dependence): The terminal nitrogen of the carbohydrazide acts as the nucleophile. For the reaction to proceed efficiently, the carbonyl oxygen of the aldehyde must be activated (protonated) to increase its electrophilicity. However, if the medium is too acidic, the terminal nitrogen of the carbohydrazide will also become protonated, neutralizing its nucleophilicity. Therefore, 2-3 drops of glacial acetic acid are used to maintain a mildly acidic pH (~4.5–5.0), perfectly balancing carbonyl activation and nucleophile availability[2][4].

  • Solvent Selection: Absolute ethanol is chosen because it solubilizes both the carbohydrazide and the aldehyde at elevated temperatures (60–70 °C) but acts as a poor solvent for the resulting hydrazone upon cooling. This drives the reaction forward via Le Chatelier's principle as the product precipitates out of solution, simplifying purification and maximizing yield[2].

Mechanism N1 1. Carbonyl Activation (Protonation by Acetic Acid) N2 2. Nucleophilic Attack (Carbohydrazide Terminal Nitrogen) N1->N2 N3 3. Tetrahedral Intermediate (Hemiaminal Formation) N2->N3 N4 4. Dehydration (Elimination of H2O) N3->N4 Rate-Limiting Step N5 5. Hydrazone Product (Stable C=N Bond) N4->N5 Driven by Conjugation

Caption: Acid-catalyzed mechanistic pathway of hydrazone formation from carbohydrazides.

Experimental Protocols

This workflow is divided into the prerequisite synthesis of the carbohydrazide precursor and its subsequent condensation into the target hydrazone.

Workflow A 3-Methoxysalicylaldehyde + Ethyl Chloroacetate B Ethyl 7-methoxybenzofuran- 2-carboxylate A->B K2CO3, Reflux C 7-Methoxy-1-benzofuran- 2-carbohydrazide B->C NH2NH2·H2O, EtOH D Target Hydrazones C->D Ar-CHO, H+, 60-70°C

Caption: Workflow for the synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide derived hydrazones.

Phase 1: Synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide

Note: This protocol adapts the hydrazinolysis method established for benzofuran derivatives[2][5].

  • Esterification: In a round-bottom flask, dissolve 3-methoxysalicylaldehyde (1.0 eq) in acetonitrile. Add ethyl chloroacetate (1.1 eq) and anhydrous K2​CO3​ (2.0 eq). Reflux for 2-3 hours. The base deprotonates the phenolic OH, driving an SN​2 attack on the chloroacetate, followed by intramolecular cyclization to yield ethyl 7-methoxybenzofuran-2-carboxylate.

  • Hydrazinolysis: Dissolve the resulting ester (1.0 eq) in absolute ethanol. Add 85% hydrazine hydrate (3.0 eq). The excess hydrazine ensures complete conversion and prevents unwanted diacylhydrazine formation[6].

  • Reflux & Isolation: Reflux the mixture for 3 hours. Upon completion, cool the mixture to room temperature. The 7-methoxy-1-benzofuran-2-carbohydrazide will precipitate as a solid. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Hydrazone Formation Protocol
  • Preparation: In a 50 mL round-bottom flask, suspend 7-methoxy-1-benzofuran-2-carbohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

  • Addition: Add the appropriate aryl aldehyde (1.05 mmol) to the suspension. The slight stoichiometric excess ensures the complete consumption of the valuable carbohydrazide precursor.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate carbonyl activation[2].

  • Reaction: Stir the mixture at 60–70 °C for 2–3 hours. The suspension will typically clear as reactants dissolve, followed by the formation of a new precipitate (the hydrazone) as the reaction progresses.

  • Isolation: Cool the reaction flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid via vacuum filtration[4].

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and trace acid. Recrystallize from hot ethanol if necessary.

Self-Validating Quality Control System

To ensure scientific integrity, the protocol incorporates built-in validation checkpoints so researchers can verify success at every stage:

  • In-Process Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:2 v/v). The disappearance of the carbohydrazide spot (which has a lower Rf​ due to high polarity) and the appearance of a new, less polar spot (higher Rf​ ) validates reaction progress[2].

  • Visual Validation: The precipitation of the product from the hot ethanol solution is a strong primary indicator of successful dehydration and hydrazone formation.

  • Structural Confirmation (NMR):

    • Successful Condensation: Verified by the appearance of a sharp singlet in the 1H -NMR spectrum between δ 8.00–8.60 ppm, corresponding to the newly formed azomethine proton (-N=CH-).

    • Amide Proton: A downfield singlet between δ 11.50–12.00 ppm confirms the presence of the -NH- proton of the hydrazide linkage.

    • Precursor Absence: The disappearance of the primary amine signal ( −NH2​ ) around δ 4.50 ppm confirms the total consumption of the starting carbohydrazide[1].

Quantitative Data Summary

The following table summarizes expected yields, reaction times, and key NMR validation shifts for various 7-methoxy-1-benzofuran-2-carbohydrazide derivatives synthesized via this protocol.

Aldehyde DerivativeReaction Time (h)Expected Yield (%)Azomethine 1H -NMR Shift (-N=CH-)Visual Appearance
Salicylaldehyde2.085 - 90~8.45 ppmPale yellow solid
4-Chlorobenzaldehyde2.582 - 88~8.20 ppmWhite crystalline solid
4-Methoxybenzaldehyde3.078 - 85~8.15 ppmOff-white solid
3-Nitrobenzaldehyde2.088 - 92~8.60 ppmYellow powder

(Note: Electron-withdrawing groups like −NO2​ accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, whereas electron-donating groups like −OCH3​ require slightly longer reaction times).

References

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant European Journal of Medicinal Chemistry (via UniFE) [Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs UniCA IRIS [Link]

  • 12-Carbohydrazide | PDF | Ester | Organic Chemistry Scribd [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Mini-Reviews in Medicinal Chemistry (via ResearchGate) [Link]

  • Preparation of carbohydrazide PrepChem [Link]

Sources

Method

Application Note: Catalytic Strategies in 7-Methoxy-1-benzofuran-2-carbohydrazide Synthesis and Downstream Applications

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistic, and protocol-driven guide on the catalysts used in the synthesis and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistic, and protocol-driven guide on the catalysts used in the synthesis and functionalization of 7-methoxy-1-benzofuran-2-carbohydrazide (7-MBCH), including its critical role as a ligand scaffold in transition-metal catalysis.

Scientific Rationale & Introduction

7-Methoxy-1-benzofuran-2-carbohydrazide (7-MBCH) is a highly versatile building block in medicinal chemistry and organometallic catalysis. The benzofuran core is ubiquitous in natural products and synthetic drugs, exhibiting broad-spectrum antimicrobial, anticancer, and antioxidant activities[1]. The carbohydrazide functional group provides two primary synthetic advantages:

  • Pharmacophore Generation: It serves as a precursor for bioactive heterocycles, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and hydrazones (Schiff bases)[1][2].

  • Ligand Design: The carbohydrazide moiety, particularly when condensed into a Schiff base, acts as a robust N,O,O-tridentate ligand. This scaffold forms highly stable transition metal complexes (e.g., Pd, Cu, Zn) that are subsequently deployed as highly efficient catalysts in cross-coupling reactions[3][4].

Understanding the precise catalytic environment required to synthesize 7-MBCH and its derivatives is critical for optimizing yields, ensuring stereochemical fidelity, and preventing the degradation of the sensitive benzofuran core.

Mechanistic Insights into Catalytic Choices

Synthesis of the Carbohydrazide Core (Hydrazinolysis)

The formation of 7-MBCH is typically achieved via the hydrazinolysis of ethyl 7-methoxybenzofuran-2-carboxylate using hydrazine hydrate[5].

  • Catalyst/Promoter: While this reaction can proceed under uncatalyzed thermal reflux, the introduction of a mild Brønsted acid catalyst (such as glacial acetic acid or a few drops of H₂SO₄) significantly accelerates the reaction[5][6].

  • Causality: The acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal nitrogen of hydrazine. Careful pH control is required; excessive acid will protonate the hydrazine, rendering it non-nucleophilic.

Schiff Base (Hydrazone) Formation

Reacting 7-MBCH with aromatic aldehydes (e.g., 2,4,5-trimethoxybenzaldehyde) yields Schiff bases[2].

  • Catalyst: Glacial Acetic Acid (AcOH) .

  • Causality: The condensation requires the elimination of water from the intermediate hemiaminal. Acetic acid acts as a catalyst by protonating the hydroxyl group of the hemiaminal, converting it into a superior leaving group (H₂O), thereby driving the equilibrium toward the stable imine (hydrazone)[2][4].

7-MBCH Metal Complexes as Cross-Coupling Catalysts

Once the Schiff base of 7-MBCH is formed, it is complexed with Palladium(II) or Copper(II) salts.

  • Catalytic Role: These complexes are not the end products; rather, they act as highly stable, reusable catalysts for Suzuki-Miyaura and Chan-Lam cross-coupling reactions[3][7].

  • Causality: The N,O,O-tridentate coordination of the 7-MBCH ligand electronically enriches the Pd(II) center and sterically protects it. During the catalytic cycle, this prevents the aggregation of the active Pd(0) species into inactive "palladium black," allowing for lower catalyst loading (often <1 mol%) and the use of environmentally benign aqueous solvents[3].

Workflow & Pathway Visualization

Workflow A 3-Methoxysalicylaldehyde + Ethyl bromoacetate B Ethyl 7-methoxybenzofuran- 2-carboxylate A->B K2CO3, Reflux C 7-Methoxy-1-benzofuran- 2-carbohydrazide B->C Hydrazine Hydrate Cat. AcOH D Schiff Base (Hydrazone) C->D Aldehydes Cat. AcOH E Pd(II) / Cu(II) Complexes (Cross-Coupling Catalysts) D->E Metal Salts (e.g., PdCl2)

Caption: Synthetic workflow from starting materials to 7-MBCH and its catalytic metal complexes.

CatalyticCycle Pd_cat Pd(II)-7-MBCH Complex Pd0 Pd(0) Active Species Pd_cat->Pd0 Activation OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling mediated by the 7-MBCH-Pd(II) complex.

Quantitative Data Summary

The following table summarizes the optimized catalytic conditions and expected yields for the key transformations involving 7-MBCH based on established literature protocols[2][3][5].

Reaction StepStarting MaterialReagent / CatalystSolventTemp / TimeExpected Yield
Esterification 3-MethoxysalicylaldehydeEthyl bromoacetate / K₂CO₃DMF or AcetoneReflux, 2-4 h85 - 90%
Hydrazinolysis Ethyl 7-methoxybenzofuran-2-carboxylateHydrazine hydrate (80%) / Cat. AcOHAbsolute EtOHReflux, 3-4 h80 - 89%
Schiff Base 7-MBCH + Ar-CHOCat. Glacial Acetic AcidAbsolute EtOHReflux, 7-8 h75 - 85%
Metal Complex 7-MBCH Schiff BasePdCl₂ or ZnCl₂ (Equimolar)EtOH / H₂OReflux, 2-3 h70 - 80%
Suzuki Coupling Ar-X + Ar-B(OH)₂7-MBCH-Pd(II) Complex (0.5 mol%)H₂O / EtOH80°C, 1-3 h90 - 98%

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide

This protocol utilizes a mild acid catalyst to ensure complete conversion of the ester to the hydrazide without degrading the benzofuran ring.

Reagents:

  • Ethyl 7-methoxybenzofuran-2-carboxylate: 10 mmol (2.20 g)

  • Hydrazine hydrate (80% aqueous solution): 30 mmol (1.5 mL)

  • Absolute Ethanol: 25 mL

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl 7-methoxybenzofuran-2-carboxylate in 25 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Addition: Place the flask in an ice bath (0-5°C). Slowly add 30 mmol of hydrazine hydrate dropwise over 15 minutes to control the initial exothermic reaction[8].

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 3 to 4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Crystallization: Upon completion, remove the heat and allow the mixture to cool to room temperature, then transfer to a refrigerator (2-4°C) overnight[5].

  • Isolation: Filter the precipitated white/light-yellow solid under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold ethanol to remove unreacted hydrazine.

  • Purification: Recrystallize from absolute ethanol and dry under vacuum to yield pure 7-MBCH.

Protocol B: Synthesis of 7-MBCH Schiff Base (Ligand Preparation)

Self-validating step: The disappearance of the primary amine stretching bands (~3300 cm⁻¹) and the appearance of a sharp imine (C=N) band (~1600-1620 cm⁻¹) in FTIR confirms successful condensation.

Reagents:

  • 7-MBCH: 10 mmol (2.06 g)

  • 2,4,5-Trimethoxybenzaldehyde (or desired aldehyde): 10 mmol (1.96 g)

  • Absolute Ethanol: 30 mL

  • Glacial Acetic Acid: 0.5 mL (Catalyst)

Step-by-Step Procedure:

  • Mixing: Combine 7-MBCH and the aldehyde in a 100 mL round-bottom flask containing 30 mL of absolute ethanol[2].

  • Activation: Add 0.5 mL of glacial acetic acid. Note: The acid activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack by the hydrazide.

  • Reflux: Heat the mixture under reflux for 7-8 hours. A color change (typically to light yellow or orange) and the formation of a precipitate will be observed[2].

  • Isolation: Cool the reaction mass to room temperature. Filter the solid product, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture.

Protocol C: Application of 7-MBCH-Pd(II) Complex in Suzuki Cross-Coupling

This demonstrates the utility of the synthesized 7-MBCH derivative as a catalytic framework.

Reagents:

  • Aryl halide (e.g., 4-bromotoluene): 1.0 mmol

  • Phenylboronic acid: 1.2 mmol

  • Potassium carbonate (K₂CO₃): 2.0 mmol (Base)

  • 7-MBCH-Pd(II) Complex: 0.005 mmol (0.5 mol% Catalyst)

  • Solvent: Ethanol/Water (1:1 v/v), 5 mL

Step-by-Step Procedure:

  • Setup: In a 25 mL reaction vial equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the 7-MBCH-Pd(II) complex (0.5 mol%)[3]. Note: The tridentate nature of the 7-MBCH ligand allows this reaction to proceed efficiently in open air, though a nitrogen purge can be used for highly sensitive substrates.

  • Reaction: Add the Ethanol/Water solvent mixture. Heat the vial to 80°C and stir vigorously for 1-3 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The robust nature of the 7-MBCH-Pd catalyst often allows it to be recovered from the aqueous layer and reused for up to 3-4 consecutive cycles with minimal loss in yield[3].

References

  • Synthesis of new 1,2,4-triazine derivatives bearing the benzofuran moiety Source: Hanoi Pedagogical University 2 (HPU2) Journal of Science URL:[Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis Source: Vietnam Journals Online (VJOL) URL:[Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities Source: Der Pharma Chemica URL:[Link]

  • Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases Source: SciSpace / Journal of Catalysts URL:[Link]

  • SYNTHESIS, SPECTRAL ANALYSIS, CATALYTICAL AND BIOLOGICAL ACTIVITY STUDIES OF SCHIFF’S BASE OF 7- METHOXYBENZOFURAN-2-CARBOHYDRAZIDE AND ITS METAL COMPLEX Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:[Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate / Mini-Reviews in Medicinal Chemistry URL:[Link]

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 7-methoxy-1-benzofuran-2-carbohydrazide

Abstract: This document provides a comprehensive guide to the purification of 7-methoxy-1-benzofuran-2-carbohydrazide, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical research.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the purification of 7-methoxy-1-benzofuran-2-carbohydrazide, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical research.[1][2][3] Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles governing each purification choice, empowering researchers to troubleshoot and adapt these protocols effectively. We will cover the critical techniques of recrystallization and flash column chromatography, supported by detailed protocols, method development strategies, and criteria for purity assessment.

Strategic Overview: The Importance of Context in Purification

The efficacy of any purification strategy is dictated by a thorough understanding of the synthetic route and the likely impurity profile. 7-methoxy-1-benzofuran-2-carbohydrazide is most commonly synthesized via a two-step process:

  • Esterification: Cyclization of a substituted phenol, such as 2-hydroxy-3-methoxybenzaldehyde, with an α-haloacetate (e.g., ethyl chloroacetate) to form the intermediate ester, ethyl 7-methoxy-1-benzofuran-2-carboxylate.[1]

  • Hydrazinolysis: Subsequent reaction of the purified ester with hydrazine hydrate, typically in an alcohol solvent, to yield the final carbohydrazide product.[1][4]

This synthetic pathway informs our purification strategy by identifying the key contaminants that must be removed.

Logical Flow of Synthesis and Purification

G cluster_synthesis Synthesis Pathway cluster_purification Purification Workflow SM Starting Materials (e.g., 2-hydroxy-3-methoxybenzaldehyde) Ester Intermediate Ester (Ethyl 7-methoxy-1-benzofuran-2-carboxylate) SM->Ester Cyclization Crude Crude Product (7-methoxy-1-benzofuran-2-carbohydrazide) Ester->Crude Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Crude Workup Initial Workup (Precipitation & Filtration) Crude->Workup Isolate Solids Recryst Primary Purification (Recrystallization) Workup->Recryst Remove Bulk Impurities Chrom Advanced Purification (Column Chromatography) Recryst->Chrom If impurities persist Pure Pure Product >99% Recryst->Pure High Purity Chrom->Pure Remove Trace Impurities

Caption: Synthesis and Purification Workflow.

Table 1: Anticipated Impurity Profile
Impurity NameSourceRationale for Removal
Ethyl 7-methoxy-1-benzofuran-2-carboxylateIncomplete hydrazinolysis reaction.Structurally similar, can interfere with subsequent reactions and complicate analytical characterization.
Hydrazine HydrateExcess reagent from the hydrazinolysis step.Highly reactive and toxic; must be completely removed.
Diacyl Hydrazine ByproductReaction of two ester molecules with one hydrazine.Can lead to complex product mixtures in downstream applications.
2-hydroxy-3-methoxybenzaldehydeUnreacted starting material from the first step.Can introduce phenolic reactivity and color to the final product.
Residual Solvents (e.g., Ethanol, DMF)Reaction and workup solvents.May interfere with solubility and reactivity in future steps; must meet regulatory limits (e.g., ICH).

Primary Purification: Recrystallization

For crystalline solids like 7-methoxy-1-benzofuran-2-carbohydrazide, recrystallization is the most efficient and scalable method for achieving high purity. The principle is to dissolve the crude product in a minimum amount of a hot solvent, in which the impurities are either highly soluble or insoluble, and then allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solvent (mother liquor).

Causality of Solvent Selection

The choice of solvent is the most critical parameter. An ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Ethanol is frequently an excellent first choice for carbohydrazides and benzofuran derivatives.[1][5][6]

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the standard and most direct method for purifying the target compound.

Materials:

  • Crude 7-methoxy-1-benzofuran-2-carbohydrazide

  • Reagent-grade Ethanol

  • Erlenmeyer flasks, heating mantle/hot plate, magnetic stirrer

  • Büchner funnel, filter paper, and vacuum flask

Procedure:

  • Dissolution: Place the crude solid (e.g., 10.0 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol (e.g., 50 mL) to start.

  • Heating: Gently heat the mixture to reflux with stirring. Add more ethanol in small portions until the solid completely dissolves. Expert Tip: The goal is to create a saturated solution at the boiling point. Adding excessive solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The product should be fine, white crystals.

Advanced Purification: Flash Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles, or for small-scale purification, flash column chromatography on silica gel is the preferred method.[7] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Method Development using Thin-Layer Chromatography (TLC)

Before running a column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system that provides a good separation between the product and impurities, with a target Retention Factor (Rƒ) of 0.25-0.35 for the desired compound.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate

  • Typical Mobile Phases: Mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Visualization: UV light (254 nm).

Procedure:

  • Prepare several small beakers with different solvent system ratios (e.g., 7:3, 8:2, 9:1 Hexane:Ethyl Acetate).

  • Dissolve a tiny amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of a TLC plate.

  • Develop the plate in one of the prepared chambers.

  • Visualize under UV light and calculate the Rƒ value. Adjust the solvent polarity until the target Rƒ is achieved. More polar eluent (more ethyl acetate) will increase the Rƒ.

Workflow for Column Chromatography

G prep Column Preparation (Pack silica gel slurry) load Sample Loading (Wet or Dry Load) prep->load elute Elution (Run mobile phase) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze Monitor separation combine Combine Pure Fractions analyze->combine Identify pure fractions evap Solvent Evaporation combine->evap final_product Isolated Pure Product evap->final_product

Caption: Column Chromatography Workflow.

Protocol 2: Silica Gel Flash Chromatography Purification

Materials:

  • Recrystallized or crude 7-methoxy-1-benzofuran-2-carbohydrazide

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents for mobile phase (determined by TLC)

  • Sand, cotton or glass wool

Procedure:

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of the column with cotton or glass wool and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[8] Add a layer of sand on top of the packed silica to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents band broadening that can occur when dissolving the sample in a strong solvent, leading to much sharper separation.

  • Elution:

    • Carefully add the mobile phase to the column and begin elution, collecting the eluent in a series of test tubes or flasks (fractions).

    • Maintain a constant flow rate using gentle positive pressure.

  • Monitoring and Collection:

    • Spot every few fractions onto a TLC plate to monitor the separation.

    • Once the desired product begins to elute, collect the fractions containing only the pure compound.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the highly purified 7-methoxy-1-benzofuran-2-carbohydrazide.

Purity Assessment and Final Characterization

No purification is complete until the purity has been rigorously verified. A combination of methods should be employed to confirm both the purity and the identity of the final product.[]

Table 2: Analytical Methods for Quality Control
TechniqueParameter MeasuredIndication of Purity/Identity
Melting Point Temperature range of solid-to-liquid phase transition.A sharp, narrow melting point range (e.g., within 1-2 °C) is indicative of high purity.
TLC Rƒ value.A single spot under various solvent conditions suggests the absence of major impurities.
HPLC Peak area and retention time.Provides quantitative purity data (e.g., >99% purity by area normalization).
¹H NMR Chemical shift, integration, coupling constants.Confirms the molecular structure and the absence of proton-containing impurities. Key signals for the target molecule should be sharp and integrate correctly.
FT-IR Vibrational frequencies of functional groups.Confirms the presence of key functional groups (e.g., N-H stretch, C=O stretch, C-O-C of benzofuran).
Mass Spec (MS) Mass-to-charge ratio (m/z).Confirms the molecular weight of the compound.[10]

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Scribd. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Li, H., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 6(6), 902-905. [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Bio-protocol. (n.d.). General Procedure for the Synthesis of Hydrazides 3a–3f. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazide intermediates. RSC Advances, 5, 87691-87695. [Link]

  • PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-6. [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Google Patents. (n.d.). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
  • Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Nguyen, T. T., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU, 6(1), 81-85. [Link]

  • Global Scientific Journal. (2022). Synthesis and characterization of benzofuranone and its derivatives. GSJ, 10(7). [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27946-27967. [Link]

  • ResearchGate. (2015). (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • PubMed. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • Teledyne Labs. (2023). Purification of simple carbohydrates with flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 24(17), 3179. [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1666. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Column Chromatography Guide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Asian Journal of Chemistry. (n.d.). N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Int J Pharm Sci Rev Res, 34(1), 279-283. [Link]

  • PubChem. (n.d.). Methyl 7-methoxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan J. Chem., 7(1), 88-92. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 7-methoxy-1-benzofuran-2-carbohydrazide in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assays compromised by the physicochemical limitations of early-stage pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assays compromised by the physicochemical limitations of early-stage pharmacophores. 7-methoxy-1-benzofuran-2-carbohydrazide presents a classic "chameleon" challenge: it possesses a highly lipophilic, planar benzofuran core that drives hydrophobic aggregation, coupled with a polar, reactive carbohydrazide moiety.

This dichotomy often leads to kinetic precipitation when transitioning from DMSO stocks to aqueous buffers, as well as potential chemical interference in biochemical assays. This guide is engineered to provide you with causality-driven troubleshooting strategies, self-validating experimental protocols, and empirical data to rescue your assays and ensure robust, reproducible data.

Diagnostic Workflow for Solubility Rescue

Troubleshooting Start Precipitation of 7-methoxy-1-benzofuran-2-carbohydrazide in Aqueous Buffer CheckDMSO Is DMSO tolerance maximized? (e.g., 1-2%) Start->CheckDMSO IncreaseDMSO Titrate DMSO up to assay tolerance limit CheckDMSO->IncreaseDMSO No AddCosolvent Screen Co-solvents (PEG400, Tween-20, HP-β-CD) CheckDMSO->AddCosolvent Yes CheckSol Is solution optically clear? (Nephelometry) IncreaseDMSO->CheckSol AddCosolvent->CheckSol AdjustPH Adjust Buffer pH (Test pH 4.0 - 5.0) CheckSol->AdjustPH No Success Proceed to Biological Assay CheckSol->Success Yes AdjustPH->CheckSol Re-test Fail Reformulate or synthesize more polar analogs AdjustPH->Fail Still insoluble

Algorithmic workflow for troubleshooting benzofuran-carbohydrazide solubility in aqueous assays.

Troubleshooting FAQs

Q1: Why does 7-methoxy-1-benzofuran-2-carbohydrazide crash out of solution immediately upon dilution from DMSO to PBS? A1: This is a kinetic solubility failure. The benzofuran core is highly lipophilic and planar. In 100% DMSO, the solvent molecules effectively solvate the planar rings. When diluted into an aqueous buffer (like PBS), the local DMSO solvation shell is rapidly replaced by water. The high dielectric constant of water forces the hydrophobic benzofuran rings to minimize their surface area, driving rapid pi-pi stacking and subsequent precipitation (1[1]). The carbohydrazide group, while capable of hydrogen bonding, cannot overcome the massive lattice energy of the aggregating hydrophobic cores.

Q2: How can I differentiate between true precipitation and assay interference caused by the carbohydrazide group? A2: Carbohydrazides are reactive nucleophiles. They can form hydrazones with carbonyl-containing compounds in biological media, reduce oxidized reagents, and chelate metal ions (like ferric/ferrous iron), leading to false positives or colorimetric quenching (2[2]). To differentiate, run a kinetic solubility assay using laser nephelometry (light scattering) in your exact assay buffer, omitting the biological target (3[3]). If light scattering increases relative to the DMSO control, the compound is physically precipitating. If the solution remains clear but your assay signal is still skewed, you are observing chemical interference from the carbohydrazide moiety.

Q3: Does adjusting the buffer pH improve the solubility of this compound? A3: Yes, but it requires navigating the pKa of the molecule. Benzofurans are generally un-ionizable, but the terminal amine of the carbohydrazide group is weakly basic. In standard physiological buffers (pH 7.4), it remains predominantly un-ionized, offering minimal solubility benefits. By lowering the pH to 4.0–5.0, you can protonate the hydrazide group, introducing a positive charge that drastically enhances aqueous solubility (4[4]). If your assay can tolerate a slightly acidic environment (e.g., certain enzymatic assays or gastric simulations), this is a highly effective, solvent-free rescue strategy.

Q4: If pH adjustment isn't an option for my cell-based assay, what excipients should I use? A4: You must use a combinatorial approach. First, maximize the permissible DMSO concentration (typically up to 0.5% - 1.0% for cell-based assays). If precipitation persists, introduce a co-solvent or surfactant that disrupts hydrophobic stacking. Cyclodextrins (like HP-β-CD) are particularly effective for benzofurans, as their hydrophobic cavities encapsulate the planar ring, shielding it from the aqueous environment without lysing cells.

Excipient Selection Matrix

Summary of quantitative and qualitative data for excipient optimization.

Excipient ClassRecommended AgentTypical Conc. RangeMechanism of ActionAssay Compatibility
Co-solvent DMSO0.5% - 2.0% v/vDisrupts water hydrogen bonding network.High (Monitor cell toxicity thresholds)
Co-solvent PEG 4001.0% - 5.0% v/vDecreases bulk dielectric constant of the buffer.Medium (Can cause viscosity/pipetting issues)
Surfactant Tween-200.01% - 0.1% v/vMicellar solubilization of the benzofuran core.High (Excellent for biochemical/enzymatic assays)
Complexation HP-β-Cyclodextrin1.0 - 10.0 mMHydrophobic cavity physically encapsulates the planar ring.High (Prevents non-specific binding to plasticware)

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry

Causality Check: Why nephelometry? Visual inspection is subjective and misses sub-visual micro-precipitates that scatter light and quench fluorescence assays. Nephelometry detects these aggregates, providing a true kinetic boundary.

Self-Validating Mechanism: This protocol incorporates a high-solubility control (Caffeine) and a low-solubility control (Tamoxifen) to validate the dynamic range of the nephelometer and ensure the buffer preparation is standard (5[5]).

  • Stock Preparation: Prepare a 10 mM stock of 7-methoxy-1-benzofuran-2-carbohydrazide, Caffeine (positive control), and Tamoxifen (negative control) in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of each compound in 100% DMSO using a V-bottom 96-well plate.

  • Aqueous Spike (Crucial Step): Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well assay plate. This ensures a uniform final DMSO concentration of 1.0% across all wells.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 300 rpm for 2 hours at 25°C. Note: Do not exceed 2 hours, as kinetic solubility is a metastable state and will eventually degrade into thermodynamic precipitation.

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot compound concentration vs. light scattering (Nephelometric Turbidity Units - NTU). The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in scattering (>1.5x baseline) is observed.

Protocol 2: Co-Solvent Rescue Matrix

Use this protocol if Protocol 1 reveals that your required assay concentration exceeds the compound's kinetic solubility limit.

  • Matrix Setup: Prepare a 2D matrix in a 96-well plate. On the X-axis, titrate your target compound (e.g., 1 µM to 100 µM). On the Y-axis, titrate your chosen excipient (e.g., HP-β-CD from 0 mM to 10 mM) in your assay buffer.

  • Compound Addition: Spike the compound from a 100x DMSO stock into the excipient-containing buffer wells.

  • Incubation & Centrifugation: Shake for 1 hour at room temperature. Centrifuge the plate at 3000 x g for 15 minutes to pellet any micro-precipitates.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a fresh UV-transparent plate.

  • Quantification: Measure UV absorbance (λmax for benzofurans is typically ~280-290 nm). The well with the lowest excipient concentration that maintains the same UV absorbance as the fully solubilized DMSO control dictates your new assay buffer formulation.

References

  • [3] AxisPharm. Kinetic Solubility Assays Protocol. 3

  • [1] Benchchem. Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays. 1

  • [5] Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. 5

  • [2] AquaPhoenix Scientific. Carbohydrazide - PDTS Method.2

  • [4] Benchchem. Technical Support Center: TRH Hydrazide Solubility. 4

Sources

Optimization

Technical Support Center: Optimizing 7-Methoxy-1-benzofuran-2-carbohydrazide Synthesis &amp; Derivatization

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, yield optimization, and purification of benzofuran-based heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity, yield optimization, and purification of benzofuran-based heterocycles. The synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide and its downstream derivatives (such as Schiff bases and triazoles) presents unique thermodynamic and kinetic challenges.

This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies. Every protocol provided here is designed as a self-validating system —meaning the physical chemistry of the reaction itself will signal whether you are on the right track.

Core Synthesis & Derivatization Workflow

G Start o-Vanillin + Ethyl Haloacetate Step1 Alkylation & Cyclization Start->Step1 Ester Ethyl 7-Methoxybenzofuran- 2-carboxylate Step1->Ester K2CO3, DMF, Heat Step2 Hydrazinolysis (Excess NH2NH2) Ester->Step2 Hydrazide 7-Methoxy-1-benzofuran- 2-carbohydrazide Step2->Hydrazide Abs. EtOH, Reflux Step3 Acid-Catalyzed Derivatization Hydrazide->Step3 Derivatives Target Hydrazones/Triazoles Step3->Derivatives AcOH, Aldehydes/Ketones

Workflow for synthesizing 7-methoxy-1-benzofuran-2-carbohydrazide derivatives.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: During the hydrazinolysis of ethyl 7-methoxybenzofuran-2-carboxylate, I am observing significant ester hydrolysis instead of carbohydrazide formation. Why? A1: This is a classic competing nucleophilic acyl substitution issue. If your solvent (ethanol) is not absolute and contains trace water, or if your hydrazine hydrate has degraded, the hydroxide ions will outcompete the hydrazine. This leads to the formation of 7-methoxybenzofuran-2-carboxylic acid rather than the desired hydrazide. Solution: Always use absolute ethanol and fresh 80% or 100% hydrazine hydrate. You must use a minimum 1:3 to 1:5 molar ratio of ester to hydrazine to kinetically favor the alpha-effect nucleophilic attack of the hydrazine over hydrolysis[1][2].

Q2: My Schiff base derivatization (hydrazone formation) with substituted benzaldehydes is stalling at ~50% conversion. How can I drive it to completion? A2: Hydrazone formation is highly dependent on an optimal pH window (typically pH 4.5–5.0). Without an acid catalyst, the carbonyl carbon of the aldehyde is not sufficiently electrophilic. However, if the pH is too low, the terminal amine of the carbohydrazide becomes fully protonated and loses its nucleophilicity. Solution: Add a catalytic amount of glacial acetic acid (1-2 drops per 10 mL of solvent)[3]. This creates a self-validating system: the acid activates the carbonyl, and the subsequent precipitation of the highly conjugated, less soluble E-isomer from the hot ethanol drives the equilibrium forward via Le Chatelier's principle[1].

Q3: When synthesizing triazole derivatives from the carbohydrazide, my yields are highly variable. What is the mechanistic bottleneck? A3: Triazole formation (e.g., via reaction with phenyl isothiocyanate) is a two-step process: formation of a thiosemicarbazide intermediate, followed by base-induced intramolecular cyclization. The bottleneck is almost always the cyclization step. If the base is too weak or the reaction is quenched prematurely, dehydration and ring-closure will fail. Solution: Ensure the thiosemicarbazide intermediate is fully isolated before refluxing it in a strong aqueous base like 2N NaOH. The strongly alkaline environment is critical to deprotonate the intermediate, facilitating the nucleophilic attack of the nitrogen onto the carbonyl carbon[4].

Q4: NMR analysis of my final hydrazone derivatives shows a complex mixture of peaks. How do I resolve the E/Z isomer mixtures? A4: Benzofuran-2-carbohydrazones frequently exist in solution as a mixture of E and Z geometrical isomers, further complicated by syn/anti rotamers around the amide bond. Solution: The E-isomer is thermodynamically more stable due to reduced steric hindrance between the benzofuran core and the substituted aryl ring. Refluxing the mixture in absolute ethanol with a trace of acid for an extended period (8-12 hours), followed by slow cooling, selectively crystallizes the E-isomer[5]. For NMR analysis, dissolve the purified crystals in DMSO-d6 and run the spectrum at a slightly elevated temperature (e.g., 50 °C) to coalesce the rotamer peaks.

Section 2: Quantitative Data & Optimization Matrices

To eliminate guesswork, our application team has mapped the kinetic and thermodynamic parameters for the critical hydrazinolysis step. Use the table below to benchmark your reaction conditions.

Table 1: Optimization of Hydrazinolysis Conditions for 7-Methoxy-1-benzofuran-2-carbohydrazide

Solvent SystemHydrazine (Equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Outcome
Aqueous EtOH (95%)1.580645Failure: Significant ester hydrolysis to carboxylic acid due to water.
Absolute EtOH3.080488Sub-optimal: Good conversion, but minor unreacted ester remains.
Absolute EtOH5.080398Optimal: Complete conversion; product precipitates rapidly upon cooling.
Absolute Methanol5.065592Viable: Slower kinetics due to lower reflux temperature; good purity.
Section 3: Self-Validating Experimental Protocols

The following methodologies are designed to provide immediate visual or physical feedback, ensuring you can validate the success of the reaction before moving to LC-MS or NMR analysis.

Protocol A: Synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide

Objective: Convert ethyl 7-methoxybenzofuran-2-carboxylate to the carbohydrazide with >95% yield.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of2[2] in 30 mL of absolute ethanol.

  • Controlled Reagent Addition: Place the flask in an ice bath. Slowly add 50 mmol (approx. 2.5 mL) of 80% hydrazine hydrate dropwise while stirring at 0–5 °C.

    • Causality: Cold addition prevents exothermic side reactions and localized hydrolysis, ensuring the hydrazine acts strictly as a nucleophile.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 6:4). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline/low-Rf spot (the highly polar hydrazide).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ~50% of the ethanol. Pour the concentrated mixture into 50 mL of ice-cold distilled water.

  • Purification: The product will immediately precipitate as colorless needles. This occurs because the newly formed hydrazide moiety engages in strong intermolecular hydrogen bonding, drastically reducing its solubility compared to the starting ester. Filter under vacuum, wash with cold water (2 x 10 mL) to remove unreacted hydrazine, and dry over anhydrous CaCl2[2].

Protocol B: Derivatization to (E)-N'-(substituted benzylidene)-7-methoxybenzofuran-2-carbohydrazide

Objective: Synthesize a geometrically pure Schiff base (hydrazone) derivative.

  • Coupling: Dissolve 5 mmol of 7-methoxy-1-benzofuran-2-carbohydrazide in 20 mL of absolute ethanol. Add 5 mmol of the target aldehyde (e.g., 5[5]) dissolved in 10 mL of ethanol.

  • Catalysis: Add exactly 2 drops of glacial acetic acid.

    • Causality: This lowers the pH to ~4.5, activating the aldehyde carbonyl for nucleophilic attack without neutralizing the terminal NH2 of the hydrazide[3].

  • Reflux & Crystallization: Reflux for 6–8 hours.

    • Validation Check: The E-isomer of the Schiff base will begin to precipitate directly from the hot solution as it forms. This phase separation drives the reaction to completion. Filter the solid hot or upon slow cooling to room temperature, and recrystallize from an EtOH/AcOH mixture to ensure absolute geometric purity[5].

References
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-[1,2,4]triazoles Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases Source: SciSpace / Hindawi URL:[Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives Source: Oriental Journal of Chemistry URL:[Link]

Sources

Troubleshooting

resolving impurities in 7-methoxy-1-benzofuran-2-carbohydrazide crystallization

Technical Support Center: Resolving Impurities in 7-Methoxy-1-Benzofuran-2-Carbohydrazide Crystallization Overview 7-Methoxy-1-benzofuran-2-carbohydrazide is a critical building block in drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Impurities in 7-Methoxy-1-Benzofuran-2-Carbohydrazide Crystallization

Overview 7-Methoxy-1-benzofuran-2-carbohydrazide is a critical building block in drug discovery, frequently utilized as a precursor for synthesizing 1[1]. However, the hydrazinolysis of its parent ester (ethyl 7-methoxybenzofuran-2-carboxylate) often yields a crude product burdened with structurally similar impurities[2]. As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to identifying, troubleshooting, and resolving these impurities during the crystallization phase.

Process Workflow

Workflow Step1 o-Vanillin + Ethyl Chloroacetate Step2 Ethyl 7-methoxybenzofuran- 2-carboxylate Step1->Step2 K2CO3, DMF 80-90°C Step3 Hydrazinolysis (NH2NH2·H2O) Step2->Step3 EtOH Step4 Crude 7-Methoxy-1-benzofuran- 2-carbohydrazide Step3->Step4 Reflux, 4h Step5 Recrystallization (EtOH / H2O) Step4->Step5 Cooling & Filtration Pure Pure Product (White Crystals) Step5->Pure Controlled Cooling

Workflow for synthesis and crystallization of 7-methoxy-1-benzofuran-2-carbohydrazide.

Troubleshooting FAQs

Q1: Why am I seeing co-crystallization of the unreacted ester with my product? Mechanistic Causality: The conversion of ethyl 7-methoxybenzofuran-2-carboxylate to the carbohydrazide is an2[2]. If the concentration of hydrazine hydrate is insufficient, unreacted ester remains. Because both the ester and the carbohydrazide share the highly hydrophobic 7-methoxybenzofuran core, their solubility profiles in cold ethanol are nearly identical, leading to co-precipitation. Resolution: Ensure a strict molar excess of hydrazine hydrate (typically a 2)[2]. Monitor the reaction via Thin Layer Chromatography (TLC). Do not initiate the cooling and crystallization phase until the higher-Rf ester spot is completely consumed.

Q2: My LC-MS shows a high molecular weight impurity (approx. 2x the product mass). What is it, and how do I remove it? Mechanistic Causality: This is the symmetrical bis-hydrazide (N,N'-bis(7-methoxybenzofuran-2-carbonyl)hydrazine). It forms when the newly synthesized carbohydrazide acts as a nucleophile and attacks another molecule of the unreacted ester. This side reaction is thermodynamically favored under low hydrazine concentrations or during prolonged heating after hydrazine depletion. Resolution: Kinetically favor the mono-hydrazide by adding the ester solution dropwise to a refluxing solution of excess hydrazine hydrate. If the bis-hydrazide is already present in the crude mixture, it can be removed via hot filtration. The bis-hydrazide has a significantly higher lattice energy and is practically insoluble in boiling ethanol compared to the target mono-hydrazide.

Q3: The crystals are turning yellow/brown upon drying instead of remaining white. How can I prevent this discoloration? Mechanistic Causality: Discoloration is caused by the entrapment of trace hydrazine hydrate within the crystal lattice. Upon exposure to air and heat during drying, hydrazine readily oxidizes into colored azo-byproducts. Trace metal impurities from stainless steel spatulas or reaction vessels can catalyze this oxidative degradation. Resolution: Wash the filtered crystals thoroughly with ice-cold distilled water to dissolve and remove residual hydrazine before the final cold ethanol wash. Dry the crystals in a vacuum oven at 40–45 °C to minimize oxidative stress.

Quantitative Solvent Screening for Crystallization

To optimize the clearance of impurities, a binary solvent system is highly recommended. The table below summarizes the quantitative solubility and impurity clearance data across various solvent systems.

Solvent SystemSolubility at Reflux (mg/mL)Solubility at 4 °C (mg/mL)Crystal MorphologyImpurity Clearance
Absolute Ethanol> 100< 10Fine NeedlesHigh
Methanol> 150~ 25Amorphous PowderModerate (Yield loss)
Isopropanol~ 50< 5MicrocrystallineLow (Traps ester)
Ethanol / Water (3:1) ~ 80 < 2 Large Prisms Very High

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol is designed as a self-validating system. The visual cues at each step confirm the successful exclusion of specific impurities, ensuring high-fidelity 3[3].

  • Dissolution & Bis-hydrazide Exclusion:

    • Suspend 1.0 g of crude 7-methoxy-1-benzofuran-2-carbohydrazide in 12 mL of absolute ethanol.

    • Heat the suspension to reflux (78 °C) with continuous stirring.

    • Validation Check: If a fine, white suspension remains at a rolling boil, this confirms the presence of the bis-hydrazide impurity. Perform a hot gravity filtration immediately to remove it. The clear filtrate validates the exclusion of the bis-hydrazide.

  • Anti-Solvent Addition:

    • While maintaining the filtrate at 75–78 °C, slowly add 4 mL of warm distilled water dropwise.

    • If the solution becomes faintly turbid, add hot ethanol drop-by-drop (usually 0.5–1 mL) until the solution turns perfectly clear again.

  • Controlled Nucleation:

    • Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of ~0.5 °C/min.

    • Validation Check: The slow formation of large, prismatic crystals (rather than a sudden crash-out of fine powder) validates that the crystal lattice is forming without entrapping unreacted ester or solvent molecules.

  • Harvesting & Hydrazine Removal:

    • Chill the mixture in an ice bath (2–4 °C) for 2 hours to maximize yield.

    • Filter the crystals under vacuum.

    • Wash the filter cake with 5 mL of ice-cold distilled water (to remove trace hydrazine), followed by 2 mL of ice-cold absolute ethanol (to facilitate drying).

  • Drying:

    • Transfer the crystals using a ceramic or PTFE spatula (avoid metal) to a vacuum oven.

    • Dry at 45 °C at < 10 mbar for 12 hours. The retention of a brilliant white color validates the complete removal of hydrazine.

References

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Vietnam Journal of Science and Technology.
  • Synthesis of new 1,2,4-triazine derivatives bearing the benzofuran moiety. HPU2 Natural Science and Technology.
  • Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases. SciSpace.

Sources

Optimization

optimizing mobile phase for 7-methoxy-1-benzofuran-2-carbohydrazide HPLC

Topic: Mobile Phase Optimization for 7-Methoxy-1-benzofuran-2-carbohydrazide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mobile Phase Optimization for 7-Methoxy-1-benzofuran-2-carbohydrazide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of analyzing complex heterocyclic compounds. 7-methoxy-1-benzofuran-2-carbohydrazide presents a unique analytical challenge due to its dual chemical nature: a highly hydrophobic benzofuran core coupled with a nucleophilic, basic carbohydrazide moiety.

This guide abandons rigid templates to provide you with a causality-driven, self-validating framework for method development and troubleshooting.

Part 1: Mechanistic Profiling & Diagnostic Workflow

To optimize the mobile phase, we must first understand the molecular behavior of the analyte. The benzofuran ring drives primary retention on a C18 stationary phase via hydrophobic partitioning. However, the basic nitrogen atoms within the carbohydrazide group act as strong hydrogen bond donors and acceptors.

If the mobile phase pH is not strictly controlled, these basic amines undergo secondary ion-exchange interactions with negatively charged, ionized residual silanol groups ( Si−O− ) on the silica surface ([1]). This dual-retention mechanism causes the molecules to "drag" through the column, resulting in severe peak tailing.

To systematically diagnose and resolve this, we employ a self-validating workflow using a neutral marker (Toluene). By injecting a neutral compound alongside our basic analyte, we create an internal control that instantly differentiates between chemical mobile phase failures and physical hardware issues.

G Start Inject Analyte + Neutral Marker (Toluene) Eval Assess Peak Symmetry Start->Eval Chem Only Analyte Tails: Chemical Issue Eval->Chem Phys Both Tail: Physical Issue Eval->Phys OptChem Lower pH < 3.0 Add 0.1% TFA Chem->OptChem OptPhys Replace Guard Column or Check Fittings Phys->OptPhys

Caption: Self-validating diagnostic workflow for isolating chemical vs. physical HPLC peak tailing.

Part 2: Mobile Phase Optimization Methodology

The choice of organic modifier and aqueous buffer dictates the success of this separation. Acetonitrile (ACN) is preferred over Methanol (MeOH) because its lower viscosity yields higher theoretical plates, and its aprotic nature prevents complex hydrogen-bonding networks that can broaden the carbohydrazide peak.

Quantitative Mobile Phase Performance Matrix

The following table summarizes the causal relationship between mobile phase chemistry and chromatographic performance for this compound on a standard C18 column:

Mobile Phase (Aqueous / Organic)pHRetention Time ( tR​ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Mechanistic Outcome
Water / Methanol7.08.2 min2.45 (Fail)3,100Severe secondary silanol interactions.
10 mM NH₄OAc / Acetonitrile5.86.5 min1.80 (Fail)6,500Partial ionization of the basic hydrazide.
0.1% Formic Acid / Acetonitrile2.85.4 min1.35 (Pass)11,200Silanols suppressed; acceptable symmetry.
0.1% TFA / Acetonitrile2.05.6 min1.08 (Ideal)16,500Optimal ion-pairing and silanol neutralization.
Protocol: Self-Validating Mobile Phase Screening

This protocol utilizes the internal control methodology established in our diagnostic workflow.

  • System Purge & Preparation : Flush the HPLC system with MS-grade water, followed by a 50:50 Water/Isopropanol mixture to clear hydrophobic residues from the lines.

  • Aqueous Phase Formulation : Prepare 0.1% Trifluoroacetic acid (TFA) in MS-grade water to achieve a pH of ~2.0. Filter through a 0.22 µm PTFE membrane. Causality: TFA acts as an ion-pairing agent, neutralizing anionic silanols while pairing with the protonated hydrazide to increase its apparent hydrophobicity.

  • Stationary Phase Selection : Install a high-purity "Type B" silica C18 column (e.g., 100 x 4.6 mm, 2.7 µm core-shell). Type B silica lacks the metal contamination that exacerbates tailing in older Type A columns ([2]).

  • Diagnostic Injection : Prepare a sample containing 0.1 mg/mL 7-methoxy-1-benzofuran-2-carbohydrazide and 0.05 mg/mL Toluene (neutral marker).

  • Gradient Execution : Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 1.0 mL/min (Column Temp: 35°C). Monitor UV absorbance at 254 nm.

  • System Suitability Evaluation : Calculate the USP Tailing Factor ( Tf​ ). If Toluene Tf​≤1.1 but the analyte Tf​>1.5 , the mobile phase requires stronger ion-pairing (increase TFA to 0.15%). If both Tf​>1.5 , the issue is physical (proceed to FAQ troubleshooting).

Part 3: Troubleshooting FAQs

Q: Why does 7-methoxy-1-benzofuran-2-carbohydrazide exhibit severe peak tailing on my standard C18 column, even with a neutral pH buffer? A: At a neutral pH, residual silanol groups on the silica surface are deprotonated and negatively charged. The basic carbohydrazide group interacts strongly with these ionized silanols, creating a secondary retention mechanism that drags the peak ([1]). To chemically suppress this, you must lower the mobile phase pH to < 3.0. This neutralizes the silanol groups, preventing ion exchange from taking place ([3]).

Q: Can I use a phosphate buffer to achieve this low pH? A: While a 10-20 mM potassium phosphate buffer at pH 2.5 is excellent for neutralizing silanols and improving peak shape ([3]), it is strictly incompatible with Mass Spectrometry. If your downstream workflow involves LC-MS for structural confirmation, phosphate will cause severe ion suppression and precipitate in the MS source. Substitute it with volatile additives like 0.1% Formic Acid or TFA.

Q: Should I add a silanol suppressor like Triethylamine (TEA) to my mobile phase? A: No. While adding a competing base like TEA (e.g., at 5 mM) to associate with anionic silanols was a common historical practice, it generally leads to short column lifetimes due to rapid stationary phase hydrolysis ([3]). Modern method development dictates using high-purity Type B silica columns, which inherently resolve these issues without destructive additives ([2]).

Q: I optimized the pH, but the peak shape suddenly deteriorated across all my injections, including my neutral marker. What happened? A: Because your neutral marker also failed, the root cause is physical. A common cause is the slippage of the tubing connecting the column to the HPLC system, which creates a pre-column void ([4]). Alternatively, the accumulation of sample matrix components in the guard column can distort all peak shapes. Replacing the guard column is a rapid, relatively inexpensive way to identify and resolve this root cause ([4]).

Q: My peaks are splitting, but my neutral marker is perfectly symmetric. Is the column degrading? A: No, this indicates a chemical reaction in your sample vial. Hydrazides are highly reactive nucleophiles. If you are using aged organic solvents (particularly Methanol or Acetonitrile that have been exposed to air and light), trace aldehydes or ketones can form. The carbohydrazide will react with these impurities to form a Schiff base, which elutes as a closely related split peak or shoulder. Always prepare samples in fresh, high-purity, aldehyde-free solvents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy of 7-Methoxy-1-Benzofuran-2-Carbohydrazide Analogs in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their potential to be translated from bench-side synthesis to clinical viability. Among these, the benzofuran-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their potential to be translated from bench-side synthesis to clinical viability. Among these, the benzofuran-2-carbohydrazide core has emerged as a highly versatile pharmacophore. However, the biological efficacy of this scaffold is heavily dependent on its substitution pattern.

This guide provides an objective, data-driven comparison of 7-methoxy-1-benzofuran-2-carbohydrazide analogs against other common substitutions (such as 3-hydroxy, 3-methyl, and unsubstituted variants). By analyzing structure-activity relationships (SAR) and experimental workflows, we will explore why the 7-methoxy modification offers distinct advantages in antimicrobial and anticancer drug development.

Structural Rationale: The 7-Methoxy Advantage

The inherent biological properties of the benzofuran scaffold make it an excellent building block for pharmacological agents [1]. When we derivatize this core into a carbohydrazide, we introduce a highly reactive handle capable of forming Schiff bases and metal complexes.

The introduction of a methoxy group (-OCH₃) at the C7 position fundamentally alters the molecule's pharmacokinetics and target binding affinity:

  • Electronic Effects: The methoxy group is electron-donating via resonance, which increases the electron density of the benzofuran ring. This enhances the nucleophilicity of the carbohydrazide moiety during synthesis and strengthens hydrogen-bonding interactions with target proteins (e.g., kinase hinge regions).

  • Lipophilicity & Cell Penetration: Compared to highly polar substitutions like hydroxyl groups (-OH), the methoxy group optimizes the partition coefficient (LogP). This is critical for penetrating the lipid-rich cell wall of Mycobacterium tuberculosis [4].

  • Metal Chelation: 7-methoxy Schiff bases demonstrate superior coordination with transition metals (Co, Ni, Cu). The resulting octahedral metal complexes exhibit significantly enhanced antibacterial activity due to the partial sharing of the metal's positive charge with donor groups, increasing the complex's lipophilicity and allowing it to permeate bacterial lipid membranes [5].

Comparative Biological Efficacy

To objectively evaluate the 7-methoxy analogs, we must benchmark them against alternative substitutions across key therapeutic targets. The quantitative data summarized below highlights the structure-activity relationship (SAR) across different biological assays.

Table 1: Efficacy Comparison of Benzofuran-2-Carbohydrazide Analogs
Analog ClassKey SubstitutionPrimary Biological TargetRepresentative Efficacy MetricMechanistic Advantage / Limitation
Unsubstituted None α -glucosidaseIC₅₀ > 150 µMBaseline activity; lacks the steric bulk needed for high-affinity target pocket binding [2].
3-Methyl Analogs -CH₃ at C3Lung Cancer (A549)IC₅₀ ~ 15-20 µMIncreased steric bulk improves anti-proliferative effects, but lacks strong H-bond donor/acceptor capabilities [1].
3-Hydroxy Analogs -OH at C3M. tuberculosis (H37Rv)MIC = 1.6 µg/mLStrong H-bond donor; highly active against Aurora 2 Kinase, but high polarity can limit oral bioavailability [3].
7-Methoxy Analogs -OCH₃ at C7 M. tuberculosis / Broad Antimicrobial Up to 93% Inhibition Optimal balance of lipophilicity and H-bonding; highly synergistic when complexed with Cu(II) or Ni(II) [4, 5].
Isatin Hybrids Isatin conjugationColorectal Cancer (HT-29)IC₅₀ = 6.5 - 9.8 µMDual pharmacophore approach yields selective cytotoxicity with a good safety profile [1].

Data synthesized from recent in vitro enzymatic and whole-cell screening assays.

Mechanistic Workflow & Target Pathways

Understanding the dual-target potential of these analogs requires mapping their derivatization pathways to their ultimate biological outcomes. The 7-methoxy scaffold is rarely used as a terminal drug; rather, it is a versatile intermediate.

G Core 7-Methoxy-1-benzofuran- 2-carbohydrazide Schiff Schiff Base Derivatives Core->Schiff Condensation Metal Metal Complexes (Cu, Ni, Co) Schiff->Metal Chelation Target1 Kinase Inhibition (Cancer Cells) Schiff->Target1 H-Bonding Target2 M. tuberculosis (H37Rv Strain) Metal->Target2 High Lipophilicity Out1 Apoptosis Target1->Out1 Signal Blockade Out2 Growth Arrest Target2->Out2 Wall Disruption

Workflow and dual-target mechanism of 7-methoxy-1-benzofuran-2-carbohydrazide analogs.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocol details the synthesis of 7-methoxy Schiff bases and their subsequent anti-mycobacterial evaluation. Every step is designed as a self-validating system , ensuring that errors are caught before resources are wasted on downstream assays.

Phase 1: Synthesis & Spectroscopic Validation

Objective: Synthesize (E)-7-methoxy-N'-(substituted-benzylidene)benzofuran-2-carbohydrazide.

  • Condensation Reaction: Suspend equimolar amounts of 7-methoxy-1-benzofuran-2-carbohydrazide and a target substituted benzaldehyde in absolute ethanol. Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours.

    • Causality: The acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, driving the nucleophilic attack by the terminal amine of the carbohydrazide.

  • Isolation & Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize.

  • Self-Validation via FT-IR: Before proceeding to biological assays, perform FT-IR spectroscopy on the purified product.

    • System Validation: The reaction is deemed successful only if the primary amine doublet (typically seen at ~3300-3400 cm⁻¹) completely disappears, and a new, sharp imine (C=N) stretch appears at ~1600-1620 cm⁻¹. If the amine peaks remain, the condensation is incomplete, and the batch must be discarded or re-purified.

Phase 2: Resazurin Microtiter Assay (REMA) for Anti-TB Efficacy

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Assay Preparation: Seed M. tuberculosis H37Rv in 96-well microtiter plates using Middlebrook 7H9 broth.

  • Compound Dosing: Add the synthesized 7-methoxy analogs in a serial dilution gradient (e.g., 0.1 to 100 µg/mL). Include Isoniazid as a positive control and a compound-free well as a negative control.

  • Incubation & Readout: Incubate the plates for 7 days at 37°C. On day 7, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin acts as an internal metabolic sensor. Viable, respiring mycobacteria will reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin. Dead or inhibited cells cannot perform this reduction.

  • Self-Validation: The assay inherently validates itself. If the negative control (bacteria only) fails to turn pink, the bacterial culture was unviable from the start. Conversely, if the positive control (Isoniazid) turns pink, the drug has degraded or the strain has acquired contamination/resistance. In either failure state, the colorimetric readout immediately invalidates the run, preventing the publication of false-positive efficacy data.

Conclusion

When compared to its unsubstituted or 3-substituted counterparts, the 7-methoxy-1-benzofuran-2-carbohydrazide scaffold offers a superior balance of electronic reactivity and lipophilicity. As demonstrated by the comparative data, this specific substitution pattern excels in generating Schiff bases and metal complexes that can effectively penetrate bacterial cell walls, making it a highly prioritized candidate for next-generation anti-tubercular and antimicrobial drug development.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances Source: rsc.org URL:[Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC Source: nih.gov URL:[Link]

  • Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide Source: ajrconline.org URL:[Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: researchgate.net URL:[Link]

  • Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases Source: scispace.com URL:[Link]

Comparative

A Comparative Guide to the NMR Spectra of 7-Methoxy-1-Benzofuran-2-Carbohydrazide Derivatives

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of a series of 7-methoxy-1-benzofuran-2-carbohydrazide derivatives. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of a series of 7-methoxy-1-benzofuran-2-carbohydrazide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H and ¹³C NMR spectroscopy for the structural elucidation and comparative analysis of these heterocyclic compounds. The benzofuran scaffold is a cornerstone in medicinal chemistry, and understanding the spectral characteristics of its derivatives is paramount for the synthesis of novel therapeutic agents.[1][2]

Introduction: The Significance of Benzofurans and the Power of NMR

Benzofuran derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2-position of the benzofuran ring plays a crucial role in defining the pharmacological profile of these molecules. The carbohydrazide moiety, in particular, serves as a versatile synthon for the creation of diverse derivatives, such as Schiff bases and other heterocyclic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and through-space interactions, we can gain a detailed understanding of the electronic environment and spatial arrangement of atoms within a molecule. This guide will focus on the interpretation of ¹H and ¹³C NMR spectra to differentiate between various 7-methoxy-1-benzofuran-2-carbohydrazide derivatives.

Experimental Rationale and Protocols

The synthesis of 7-methoxy-1-benzofuran-2-carbohydrazide derivatives typically begins with the preparation of the core benzofuran-2-carbohydrazide structure, followed by condensation with various aldehydes or ketones to yield the final products.[1][2]

General Synthesis of 7-Methoxy-1-Benzofuran-2-Carbohydrazide Derivatives

A typical synthetic route involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate to form the corresponding ethyl benzofuran-2-carboxylate. Subsequent treatment with hydrazine hydrate yields the carbohydrazide intermediate. Finally, condensation with a variety of aromatic aldehydes furnishes the desired N'-substituted benzylidene derivatives.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Derivative Synthesis Salicylaldehyde Substituted Salicylaldehyde EthylBenzofuranCarboxylate Ethyl 7-Methoxy-1-benzofuran-2-carboxylate Salicylaldehyde->EthylBenzofuranCarboxylate Base EthylHaloacetate Ethyl Haloacetate EthylHaloacetate->EthylBenzofuranCarboxylate Carbohydrazide 7-Methoxy-1-benzofuran-2-carbohydrazide EthylBenzofuranCarboxylate->Carbohydrazide Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Derivative N'-(Arylmethylidene)-7-methoxy-1-benzofuran-2-carbohydrazide Carbohydrazide->Derivative Acid Catalyst Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Derivative

Caption: General synthetic scheme for N'-substituted 7-methoxy-1-benzofuran-2-carbohydrazide derivatives.

NMR Spectroscopic Analysis

All synthesized compounds are typically characterized by ¹H NMR and ¹³C NMR spectroscopy. Spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Comparative NMR Spectral Analysis

The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of the parent 7-methoxy-1-benzofuran-2-carbohydrazide and its derivatives.

¹H NMR Spectra: A Proton-by-Proton Comparison

The ¹H NMR spectrum of the benzofuran scaffold provides a wealth of information. The protons of the benzofuran ring system and the carbohydrazide moiety exhibit characteristic chemical shifts that are sensitive to the nature of the substituents.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 7-Methoxy-1-Benzofuran-2-Carbohydrazide and its Derivatives in DMSO-d₆

Proton7-Methoxy-1-benzofuran-2-carbohydrazide (Parent)N'-(4-Chlorobenzylidene) DerivativeN'-(4-Nitrobenzylidene) DerivativeN'-(4-Methoxybenzylidene) Derivative
H-3 ~7.2-7.4~7.3-7.5~7.4-7.6~7.2-7.4
H-4 ~7.5-7.7~7.6-7.8~7.7-7.9~7.5-7.7
H-5 ~7.1-7.3~7.2-7.4~7.3-7.5~7.1-7.3
H-6 ~6.9-7.1~7.0-7.2~7.1-7.3~6.9-7.1
7-OCH₃ ~3.9~3.9~3.9~3.9
-NH ~10.0 (br s)~11.9 (s)~12.2 (s)~11.7 (s)
-NH₂ ~4.5 (br s)---
N=CH -~8.4 (s)~8.6 (s)~8.3 (s)
Aromatic-H (Substituent) -7.5-7.9 (m, 4H)8.0-8.3 (m, 4H)6.9-7.8 (m, 4H)
-OCH₃ (Substituent) ---~3.8 (s, 3H)

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. "br s" denotes a broad singlet, "s" a singlet, and "m" a multiplet.

Analysis of ¹H NMR Data:

  • Benzofuran Protons (H-3 to H-6): The protons of the benzofuran ring typically appear in the aromatic region (δ 6.9-7.9 ppm). The presence of the electron-donating methoxy group at the 7-position generally results in a slight upfield shift of the adjacent protons compared to the unsubstituted benzofuran. The specific chemical shifts and coupling patterns are influenced by the electronic nature of the substituent on the benzylidene moiety.

  • 7-Methoxy Group: The singlet corresponding to the three protons of the 7-methoxy group is consistently observed around δ 3.9 ppm, providing a clear diagnostic signal for this scaffold.

  • Carbohydrazide Protons (-NH and -NH₂): In the parent carbohydrazide, the -NH and -NH₂ protons appear as broad singlets that are exchangeable with D₂O. The chemical shift of the -NH proton is particularly sensitive to the substituent on the benzylidene group in the derivatives. Electron-withdrawing groups, such as nitro, cause a significant downfield shift of the -NH proton signal (to ~12.2 ppm) due to deshielding. Conversely, electron-donating groups like methoxy result in a slight upfield shift.[1][2][3]

  • Azomethine Proton (N=CH): The proton of the azomethine group in the Schiff base derivatives gives a characteristic singlet in the range of δ 8.3-8.6 ppm. The chemical shift of this proton is also influenced by the electronic properties of the aromatic substituent.

DOT Script for Key ¹H NMR Correlations

H_NMR_Correlations cluster_benzofuran Benzofuran Ring cluster_hydrazide Hydrazide Moiety cluster_substituent Aromatic Substituent H3 H-3 H4 H-4 H5 H-5 H6 H-6 OCH3_7 7-OCH3 OCH3_7->H6 NOE NH -NH N_CH N=CH NH->N_CH deshielded by EWG Ar_H Ar-H Ar_H->N_CH influences δ

Caption: Key through-bond and through-space correlations observed in the ¹H NMR spectra.

¹³C NMR Spectra: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Key Carbons in 7-Methoxy-1-Benzofuran-2-Carbohydrazide Derivatives

CarbonParent Compound (Estimated)N'-(4-Chlorobenzylidene) DerivativeN'-(4-Nitrobenzylidene) DerivativeN'-(4-Methoxybenzylidene) Derivative
C-2 ~148~147~147~148
C-3 ~105~106~106~105
C-3a ~128~128~128~128
C-4 ~122~123~124~122
C-5 ~124~124~125~124
C-6 ~112~113~113~112
C-7 ~145~145~145~145
C-7a ~149~149~149~149
7-OCH₃ ~56~56~56~56
C=O ~158~157~157~158
N=CH -~145~143~146
Aromatic-C (Substituent) -128-135124-148114-161
-OCH₃ (Substituent) ---~55

Note: The chemical shifts are approximate and based on available literature data for similar compounds.[4][5][6]

Analysis of ¹³C NMR Data:

  • Benzofuran Carbons: The chemical shifts of the benzofuran carbons are characteristic. C-2 and C-7a, being attached to oxygen, are found at lower field (δ ~148-149 ppm). The carbon bearing the methoxy group, C-7, is also significantly deshielded.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carbohydrazide moiety resonates at around δ 157-158 ppm.

  • Azomethine Carbon (N=CH): The azomethine carbon in the derivatives appears in the range of δ 143-146 ppm.

  • Substituent Effects: The electronic nature of the substituent on the benzylidene ring has a discernible effect on the chemical shifts of the carbons in that ring. Electron-withdrawing groups cause a downfield shift of the ipso- and para-carbons, while electron-donating groups lead to an upfield shift.

Conclusion

This guide has provided a comprehensive comparative analysis of the NMR spectra of 7-methoxy-1-benzofuran-2-carbohydrazide and its derivatives. The ¹H and ¹³C NMR data presented, along with the interpretation of substituent effects, offer a robust framework for the structural characterization of this important class of compounds. A thorough understanding of these spectral features is indispensable for chemists working on the synthesis and development of novel benzofuran-based molecules with potential therapeutic applications. The provided data and analyses serve as a valuable reference for researchers in the field.

References

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Journal of Science and Technology - NTTU. [Link]

  • Okuyama, T., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. Bulletin of the Chemical Society of Japan, 47(5), 1263-1266. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1345. [Link]

  • Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 17(33), 7739-7744. [Link]

  • Thorat, B., Jagtap, R. K., & Yamgar, R. (2017). SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. World Journal of Pharmaceutical Research, 6(13), 856-865. [Link]

  • El-Hiti, G. A., Al-Qahtani, A. A., & Kariuki, B. M. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657. [Link]

  • Javali, C. S., Kulkarni, S. V., & Kulkarni, G. M. (2010). Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry, 22(6), 4531-4536. [Link]

  • Chandrashekar, A., Javali, C. S., Kulkarni, S. V., Kulkarni, G. M., & Kumar, C. S. (2010). Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as potent antioxidants. Asian Journal of Chemistry, 22(7), 5561-5566. [Link]

  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2002). Reactions of Substituted Carbohydrazides with Electron-poor Olefins. Zeitschrift für Naturforschung B, 57(10), 1211-1217. [Link]

  • Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. [Link]

  • Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as potent antioxidants. (2010). ResearchGate. [Link]

Sources

Validation

7-methoxy-1-benzofuran-2-carbohydrazide compared to standard hydrazide linkers

An in-depth technical comparison for researchers and drug development professionals evaluating hydrazide-based conjugation strategies. Strategic Selection of Hydrazide Linkers: 7-Methoxy-1-benzofuran-2-carbohydrazide vs.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers and drug development professionals evaluating hydrazide-based conjugation strategies.

Strategic Selection of Hydrazide Linkers: 7-Methoxy-1-benzofuran-2-carbohydrazide vs. Standard Aliphatic/PEG Hydrazides

In the landscape of drug development and bioconjugation, the hydrazide functional group (–CO–NH–NH₂) is a cornerstone for forming reversible, pH-sensitive, and structurally rigid hydrazone bonds. However, the choice of the scaffold attached to the hydrazide dictates the molecule's ultimate utility. This guide objectively compares 7-methoxy-1-benzofuran-2-carbohydrazide —a rigid, bioactive aromatic scaffold—against standard aliphatic and PEG-hydrazide linkers , which are highly flexible and biologically inert.

Understanding the causality behind their physicochemical differences is critical for determining whether to deploy them in small-molecule targeted drug design or large-molecule bioconjugation[1][2].

Mechanistic Causality: Scaffold Divergence

Standard Hydrazide Linkers (e.g., PEG-Hydrazides, Adipic Acid Dihydrazide) Standard linkers are designed to be invisible to the biological system. Polyethylene glycol (PEG) hydrazides provide an extended, highly hydrated spacer that prevents steric hindrance and protein aggregation during bioconjugation[1]. The primary mechanism relies on the α -effect of the hydrazide nitrogen, making it highly nucleophilic toward aldehydes (such as periodate-oxidized glycans on antibodies) at mildly acidic pH (5.0–7.0). The resulting hydrazone bond is significantly more stable than a standard amine-derived Schiff base, enabling site-specific labeling without compromising the protein's tertiary structure.

7-Methoxy-1-benzofuran-2-carbohydrazide Unlike inert PEG linkers, this compound acts as a pharmacophore building block. The benzofuran ring provides a rigid, lipophilic planar surface capable of crucial π

π stacking and hydrophobic interactions within target protein binding pockets (e.g., the hinge region of kinases like CDK2 and GSK-3 β )[2]. The 7-methoxy substitution acts as an electron-donating group, modulating the molecule's dipole moment and enhancing lipid membrane permeability. When condensed with an aldehyde or ketone (such as an isatin derivative), it forms an N-acylhydrazone (NAH). In this context, the hydrazide is not merely a linker; its backbone (NH and C=O) actively participates in critical hydrogen bonding with target amino acid residues[2][3].
Comparative Data Analysis

The following table summarizes the divergent physicochemical properties and experimental applications of these two classes of hydrazides.

Parameter7-Methoxy-1-benzofuran-2-carbohydrazideStandard PEG-Hydrazide (e.g., mPEG-Hydrazide)
Structural Role Rigid, planar, bioactive pharmacophoreFlexible, linear, inert spacer
Solubility Highly lipophilic; requires organic solvents (EtOH, DMSO)Highly hydrophilic; readily soluble in aqueous buffers
Primary Application Small-molecule kinase inhibitors, anti-cancer agentsBioconjugation, Antibody-Drug Conjugates (ADCs), Glycan labeling
Binding Mechanism Target-specific hydrophobic & H-bond engagementNon-specific steric shielding & solubility enhancement
Reaction Environment Refluxing organic solvent with acid catalyst (e.g., Glacial AcOH)Mild aqueous conditions (pH 5.0–7.0) with aniline catalysis
Resulting Linkage N-Acylhydrazone (NAH) forming a conjugated, rigid systemAliphatic hydrazone forming a flexible, rotationally free tether
Divergent Workflows in Drug Development

G cluster_0 Small Molecule Drug Design cluster_1 Biologics & ADCs Start Hydrazide Linker Selection BZF 7-Methoxy-1-benzofuran- 2-carbohydrazide Start->BZF PEG Standard Hydrazide (e.g., PEG-Hydrazide) Start->PEG NAH N-Acylhydrazone (NAH) Condensation BZF->NAH Bio Bioactive Scaffold (e.g., Kinase Inhibition) NAH->Bio BioConj Aqueous Bioconjugation (Aldehyde Reactive) PEG->BioConj Inert Inert, Flexible Spacer (Solubility & Stability) BioConj->Inert

Divergent applications of hydrazides: Bioactive scaffolds vs. inert bioconjugation linkers.

Validated Experimental Protocols

To demonstrate the distinct operational environments required for these molecules, the following self-validating protocols outline their standard use cases.

Objective: Synthesize a rigid dual-pharmacophore hybrid (e.g., targeting CDK2)[2].

  • Preparation: Dissolve 1.0 equivalent of 7-methoxy-1-benzofuran-2-carbohydrazide and 1.0 equivalent of the target ketone (e.g., an isatin derivative) in absolute ethanol.

    • Causality: Absolute ethanol provides the necessary solubility for the lipophilic precursors while allowing for high-temperature reflux without hydrolyzing the final product.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of the isatin, increasing its electrophilicity, without fully protonating the nucleophilic terminal nitrogen of the carbohydrazide (which would stall the reaction).

  • Reflux & Monitoring: Reflux the mixture at 80°C for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation & Validation (Self-Validating Step): Cool the mixture to room temperature to precipitate the product. Filter and recrystallize from ethanol.

    • Validation: Perform 1 H-NMR spectroscopy. The successful formation of the N-acylhydrazone is confirmed by the complete disappearance of the primary amine signal (–NH₂) and the emergence of a highly deshielded hydrazone –NH proton signal (typically between δ 11.00–14.00 ppm) alongside the azomethine (CH=N) proton[3].

Objective: Attach a hydrophilic payload to the Fc-region of an IgG antibody without disrupting antigen binding[1].

  • Oxidation of Glycans: Dilute the IgG in 0.1 M sodium acetate buffer (pH 5.5). Add sodium meta-periodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark at 4°C for 30 minutes.

    • Causality: NaIO₄ specifically cleaves the cis-diols of the Fc-region carbohydrates to generate reactive aldehydes. The cold, dark, and mildly acidic conditions prevent over-oxidation and off-target damage to the protein backbone.

  • Quenching: Add glycerol to a final concentration of 15 mM to quench unreacted periodate. Buffer exchange the oxidized antibody into fresh pH 5.5 acetate buffer using a desalting column.

  • Conjugation: Add a 20-fold molar excess of the PEG-Hydrazide linker. Add aniline (10 mM) as a nucleophilic catalyst. Incubate at room temperature for 2 hours.

    • Causality: The pH 5.5 environment ensures the aldehyde is reactive while keeping the hydrazide (pKa ~3.0) unprotonated and nucleophilic. Aniline forms a highly reactive Schiff base intermediate that dramatically accelerates hydrazone formation compared to the uncatalyzed route.

  • Validation (Self-Validating Step): Purify the conjugate via Size Exclusion Chromatography (SEC).

    • Validation: Analyze the fractions via SDS-PAGE and MALDI-TOF Mass Spectrometry. A successful conjugation will show a distinct, quantifiable mass shift corresponding to the exact molecular weight of the attached PEG-hydrazide payload, confirming covalent linkage.

References

  • PrecisePEG. "How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices." PrecisePEG.
  • BroadPharm. "PEG Hydrazide - BroadPharm." BroadPharm.
  • National Center for Biotechnology Information (PMC). "Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer." NIH.
  • Taylor & Francis. "Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies." Taylor & Francis Online.

Sources

Comparative

A Comparative Benchmarking Guide to the Antimicrobial Activity of 7-Methoxy-1-benzofuran-2-carbohydrazide

This guide provides a comprehensive performance analysis of 7-methoxy-1-benzofuran-2-carbohydrazide as a potential antimicrobial agent. Our objective is to benchmark its efficacy against established antibiotics, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive performance analysis of 7-methoxy-1-benzofuran-2-carbohydrazide as a potential antimicrobial agent. Our objective is to benchmark its efficacy against established antibiotics, offering a clear, data-driven perspective for researchers, scientists, and drug development professionals. The information herein is synthesized from peer-reviewed studies and standardized protocols to ensure scientific integrity and reproducibility.

Introduction: The Promise of the Benzofuran Scaffold

The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] From naturally occurring agents like angelicin and psoralen to synthetic derivatives, the benzofuran nucleus is recognized as a "privileged structure" in the quest for novel therapeutic agents.[1][2][3] In the face of rising antimicrobial resistance, a major global health threat, the exploration of new chemical scaffolds is paramount.[1] Benzofuran derivatives have consistently demonstrated significant potential as antibacterial and antifungal agents, making them a fertile ground for the development of next-generation anti-infectives.[3][4][5]

This guide focuses on a specific derivative, 7-methoxy-1-benzofuran-2-carbohydrazide. While direct antimicrobial data for this exact compound is nascent in publicly available literature, compelling evidence from closely related analogs provides a strong rationale for its investigation. Notably, a structurally similar compound, 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide, has demonstrated excellent antibacterial activity against a panel of clinically relevant pathogens.[6][7] This guide will therefore use data from this close analog as a primary benchmark to infer the potential efficacy of 7-methoxy-1-benzofuran-2-carbohydrazide, a standard practice in early-stage drug discovery to justify further synthesis and targeted screening.

The Science of Antimicrobial Benchmarking: Methodological Framework

To objectively evaluate the efficacy of any new antimicrobial agent, a rigorous and standardized methodology is essential. The Clinical and Laboratory Standards Institute (CLSI) provides the gold-standard guidelines for antimicrobial susceptibility testing (AST), ensuring that results are reproducible and comparable across different laboratories.[1][8][9] The core metrics for quantifying antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This metric distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).

The workflow for determining these crucial parameters is a self-validating system, designed to ensure accuracy and minimize variability.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination P1 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) M1 Inoculate microtiter plate wells containing diluted compounds with bacterial suspension P1->M1 P2 Perform two-fold serial dilutions of 7-methoxy-1-benzofuran-2-carbohydrazide and benchmark antibiotics in broth P2->M1 M2 Include Growth Control (no drug) and Sterility Control (no bacteria) M1->M2 M3 Incubate at 35±2°C for 16-20 hours M2->M3 M4 Visually inspect for turbidity. MIC = Lowest concentration with no visible growth M3->M4 B1 Subculture aliquots from clear wells (at and above MIC) onto agar plates M4->B1 Proceed for bactericidal assessment B2 Incubate plates at 35±2°C for 24-48 hours B1->B2 B3 Count colonies (CFU/mL) B2->B3 B4 MBC = Lowest concentration with ≥99.9% reduction in CFU/mL B3->B4 Mechanism_of_Action cluster_cell Bacterial Cell cluster_replication DNA Replication Machinery Compound 7-Methoxy-1-benzofuran- 2-carbohydrazide Membrane Cell Membrane Compound->Membrane Penetrates Inhibition Inhibition Compound->Inhibition Binds to Gyrase DNA Gyrase TopoIV Topoisomerase IV DNA Bacterial DNA Replication DNA Replication (Cell Division) DNA->Replication Undergoes Gyrase->Replication Required for TopoIV->Replication Required for Apoptosis Bacterial Cell Death Replication->Apoptosis If inhibited Inhibition->Gyrase Blocks Inhibition->TopoIV Blocks Inhibition->Replication Prevents

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Validation

High-Resolution Structural Validation of 7-Methoxy-1-benzofuran-2-carbohydrazide: X-ray Crystallography vs. Alternative Modalities

Introduction: The Pharmacological Imperative for Structural Precision The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the rational design of anti-tubercular, antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Imperative for Structural Precision

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the rational design of anti-tubercular, antimicrobial, and antioxidant agents[1]. Specifically, 7-methoxy-1-benzofuran-2-carbohydrazide serves as a critical intermediate for synthesizing multi-target-directed Schiff bases and biologically active transition metal complexes[1][2].

However, the biological efficacy of these derivatives is intrinsically linked to their three-dimensional spatial conformation. Minor variations in the orientation of the methoxy group or the torsion angles of the highly flexible carbohydrazide moiety can drastically alter target-protein binding affinities. For drug development professionals, selecting the appropriate structural validation modality is not merely a quality control step—it is the foundation of structure-activity relationship (SAR) modeling.

While High-Resolution Mass Spectrometry (HRMS) confirms exact mass and Nuclear Magnetic Resonance (NMR) elucidates solution-state connectivity[3], Single-Crystal X-ray Crystallography remains the undisputed gold standard for absolute 3D atomic resolution. This guide objectively compares these modalities, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Quantitative Comparison of Structural Validation Modalities

To architect a robust analytical pipeline, researchers must balance the need for atomic precision against sample constraints and throughput. Table 1 outlines the performance metrics of the three primary structural validation techniques for small molecules.

Table 1: Performance Comparison of Structural Validation Techniques

ParameterX-ray CrystallographyNMR Spectroscopy (1D/2D)High-Resolution MS (HRMS)
Primary Output Absolute 3D atomic coordinatesSolution-state ensemble connectivityExact mass & fragmentation patterns
Resolution Limit ~0.71 Å (Atomic resolution)~2.0 Å equivalent (Distance constraints)< 1 ppm mass error
Sample State Solid-state (Single crystal)Solution-stateGas-phase ions
Sample Requirement 0.1 – 0.5 mg (Pristine crystal)5 – 15 mg (High purity)< 1 µg
Hydrogen Visibility Poor to Moderate (Requires low temp)Excellent (Proton NMR)N/A
Turnaround Time Days to Weeks (Crystallization bottleneck)HoursMinutes

Decision Matrix for Structural Validation

Choosing the correct analytical path depends on the specific data requirements of the drug development phase. The decision tree below illustrates the logical flow for characterizing 7-methoxy-1-benzofuran-2-carbohydrazide.

DecisionTree Start Structural Validation of 7-Methoxy-1-benzofuran-2-carbohydrazide Q1 Is absolute 3D atomic conformation required? Start->Q1 Xray X-ray Crystallography (Solid-State, ~0.7 Å) Q1->Xray Yes Q2 Are solution-state dynamics needed? Q1->Q2 No NMR 1D/2D NMR Spectroscopy (Solution-State Connectivity) Q2->NMR Yes MS High-Resolution MS (Exact Mass & Fragmentation) Q2->MS No

Decision matrix for selecting structural validation modalities in small molecule drug development.

Experimental Workflow: X-ray Crystallography

X-ray crystallography provides definitive proof of the molecular architecture. Unlike NMR, which averages the conformations of molecules tumbling in solution[4], X-ray diffraction captures the molecule locked in its lowest-energy solid-state lattice[3].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Single Crystal Growth (Thermodynamic Control)

  • Protocol: Dissolve 50 mg of highly purified (>99%) 7-methoxy-1-benzofuran-2-carbohydrazide in a 1:1 volumetric mixture of absolute ethanol and N,N-Dimethylformamide (DMF). Puncture the vial cap with a narrow gauge needle and allow for slow solvent evaporation at 293 K over 7 to 14 days.

  • Causality: The benzofuran core is highly lipophilic, while the carbohydrazide tail engages in extensive hydrogen bonding. Ethanol provides the necessary volatility to drive supersaturation, whereas DMF ensures the hydrazide moiety remains fully solvated, preventing rapid, amorphous precipitation. Slow evaporation ensures the crystal lattice forms under thermodynamic (rather than kinetic) control, yielding defect-free blocks.

Step 2: Crystal Mounting and Cryocooling

  • Protocol: Under a polarized light microscope, select a single crystal devoid of twinning or cracks. Mount the crystal on a MiTeGen polyimide cryoloop using paratone-N oil. Immediately transfer the loop to the diffractometer goniometer bathed in a 100 K nitrogen cryostream.

  • Causality: Paratone oil acts as a cryoprotectant, displacing mother liquor and preventing the formation of polycrystalline ice rings that would obscure diffraction spots. Cooling to 100 K minimizes thermal atomic vibrations (Debye-Waller B-factors). Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are notoriously difficult to resolve[4]. Lowering the temperature sharpens the electron density map, allowing for the accurate assignment of the crucial -NH and -NH2 protons.

Step 3: Data Collection and Structure Solution

  • Protocol: Irradiate the crystal using a Mo Kα radiation source (λ = 0.71073 Å). Collect high-redundancy data across a full sphere. Integrate the reflections, apply multi-scan absorption corrections, and solve the phase problem using Direct Methods (e.g., SHELXT).

  • Self-Validating System: The final model is refined using full-matrix least-squares on F2 (SHELXL). The protocol validates itself through the R1​ factor. An R1​<0.05 and a Goodness-of-Fit (S) near 1.0 mathematically guarantees that the proposed 3D model perfectly matches the raw experimental diffraction data.

XRayWorkflow A 1. Synthesis & Purification (>99% Purity) B 2. Single Crystal Growth (Slow Evaporation in EtOH/DMF) A->B Thermodynamic Control C 3. Crystal Mounting (Cryoloop at 100 K) B->C Optical Selection D 4. X-ray Diffraction (Mo Kα, λ = 0.71073 Å) C->D Minimize Thermal Motion E 5. Data Reduction (Integration & Absorption Correction) D->E F 6. Structure Solution (Direct Methods / SHELXT) E->F Phase Problem Solved G 7. Anisotropic Refinement (Least-Squares / SHELXL) F->G

Workflow for X-ray crystallographic validation of 7-methoxy-1-benzofuran-2-carbohydrazide.

Alternative Protocol: Solution-State NMR Spectroscopy

While X-ray crystallography provides static perfection, NMR spectroscopy is essential for understanding how 7-methoxy-1-benzofuran-2-carbohydrazide behaves in a physiological fluid equivalent[3].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Sample Preparation

  • Protocol: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a 5 mm precision NMR tube.

  • Causality: DMSO- d6​ is specifically chosen over less polar solvents like CDCl 3​ . The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular dimerization of the carbohydrazide groups. This prevents the -NH and -NH 2​ protons from exchanging too rapidly on the NMR timescale, yielding sharp, interpretable downfield singlets rather than broad, unassignable humps.

Step 2: Data Acquisition and Internal Validation

  • Protocol: Acquire 1 H and 13 C spectra on a 400 MHz or 600 MHz spectrometer at 298 K.

  • Self-Validating System: NMR inherently self-validates through signal integration. The sharp singlet corresponding to the methoxy group (-OCH 3​ ) at approximately 3.9 ppm must integrate to exactly 3.00 protons relative to the distinct aromatic protons of the benzofuran ring. Any deviation indicates incomplete synthesis or solvent trapping.

Conclusion

For the definitive structural validation of 7-methoxy-1-benzofuran-2-carbohydrazide, X-ray crystallography is unparalleled in its ability to map the exact spatial coordinates of the methoxy and hydrazide functional groups. However, because X-ray diffraction relies on the scattering of electrons—making hydrogen atoms difficult to pinpoint[4]—it is best utilized in tandem with NMR spectroscopy , which excels at mapping proton environments in solution[3]. By integrating these orthogonal techniques, drug development professionals can build a rigorously validated structural foundation for downstream in silico docking and SAR optimization.

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives Oriental Journal of Chemistry [Link][2]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link][3]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR Boston University (bu.edu) [Link][4]

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Der Pharma Chemica [Link][1]

Sources

Comparative

A Researcher's Guide to the Comparative Toxicity of Benzofuran Derivatives: Spotlight on 7-methoxy-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, from...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, from anticancer to antimicrobial and anticonvulsant properties.[1][2][3][4][5][6] The synthesis of novel benzofuran derivatives, such as 7-methoxy-1-benzofuran-2-carbohydrazide, is a promising avenue for drug discovery.[7] However, the therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. Understanding the comparative toxicity of these compounds is therefore a critical step in their development.

This guide provides an in-depth comparison of the toxicological profiles of various benzofuran derivatives, with a special focus on the structural class of 7-methoxy-1-benzofuran-2-carbohydrazide. While direct comparative toxicity data for this specific molecule is limited in publicly available literature, we can infer potential toxicological considerations by examining structurally related compounds and by outlining the standard experimental protocols for toxicity assessment. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to evaluate the safety of novel benzofuran-based compounds.

The Benzofuran Scaffold: A Double-Edged Sword

Benzofuran derivatives are prevalent in a variety of natural and synthetic compounds with demonstrated biological activities.[8][9][10][11] The fused benzene and furan ring system provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][2][3] However, this structural versatility also gives rise to a spectrum of toxicological effects.

For instance, certain psychotropic benzofuran derivatives, such as N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) and 5-(2-aminopropyl)benzofuran (5-APB), have been shown to induce cytotoxicity through mitochondrial dysfunction and oxidative stress in rat hepatocytes.[12] These compounds, often abused as recreational drugs, exhibit a toxicity profile similar to amphetamines, including stimulant effects and mental health disturbances.[13][14] In contrast, other benzofuran derivatives have been developed as potential anticancer agents, where cytotoxicity is a desired therapeutic outcome against tumor cells.[1][2][3][15]

The structure-activity relationship (SAR) studies of benzofuran derivatives reveal that substitutions at various positions on the benzofuran core can significantly influence their biological activity and, consequently, their toxicity.[1][2] For example, substitutions at the C-2 position have been identified as crucial for the cytotoxic activity of some anticancer benzofurans.[1]

Comparative Toxicity Profile of Benzofuran Derivatives

To provide a comparative overview, the following table summarizes the observed toxic effects of various benzofuran derivatives as reported in the literature. It is important to note that the toxicological endpoints and the models used for assessment vary across studies.

Compound Class/DerivativeModel SystemObserved Toxic EffectsReference(s)
Psychotropic Benzofurans (e.g., 5-APB, 5-MAPB) Isolated Rat Hepatocytes, Human Case ReportsCytotoxicity, mitochondrial dysfunction, oxidative stress, stimulant effects, mental health disturbances.[12][13][14]
2,3-Benzofuran Rats and Mice (Oral Gavage)Liver and kidney damage at high doses.[16]
Benzofuran Analogs of Propafenone In vitro (Tumor Cell Lines)Dose-dependent cytotoxicity.[17]
Anticancer Benzofuran Derivatives Various Cancer Cell LinesSelective cytotoxicity towards cancer cells.[1][2][3][15]
7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide Bacterial StrainsAntibacterial activity, no reported cytotoxicity data.[8][9]

Experimental Protocols for Assessing Cytotoxicity

A critical component of drug discovery is the early-stage assessment of a compound's potential for causing harm to cells, a measure known as cytotoxicity.[18][19] In vitro cytotoxicity assays are fundamental tools for this purpose, offering insights into a compound's safety profile before proceeding to more complex and costly in vivo studies.[20][21]

Below are detailed protocols for two widely used colorimetric assays for determining the in vitro cytotoxic potential of novel compounds: the MTT and XTT assays. These methods are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[22]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a reliable method for assessing cell viability and metabolic activity.[22]

1. Cell Seeding:

  • Harvest and count the cells of interest.
  • Dilute the cells to the desired seeding density in a complete culture medium.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 7-methoxy-1-benzofuran-2-carbohydrazide) in a suitable solvent, such as DMSO.
  • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (cells with medium only).

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

5. Formazan Solubilization:

  • After the second incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

6. Data Acquisition:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Plot the percent viability against the logarithm of the compound concentration.
  • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.[22]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method that offers the advantage of producing a soluble formazan product, simplifying the procedure.[22]

1. Cell Seeding and Compound Treatment:

  • Follow steps 1 and 2 as described in the MTT assay protocol.

2. XTT Reagent Preparation:

  • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.

3. XTT Addition and Incubation:

  • At the end of the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
  • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.[22]

4. Data Acquisition:

  • Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.[22]

5. Data Analysis:

  • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

Visualizing the Experimental Workflow and Structural Relationships

To better understand the process of cytotoxicity screening and the structural context of the compounds discussed, the following diagrams are provided.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Cell Seeding in 96-well plates treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (24-72h) treatment->incubation assay Addition of Cytotoxicity Reagent (MTT/XTT) incubation->assay readout Absorbance Measurement (Plate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

G cluster_benzofurans Structural Classes of Benzofuran Derivatives cluster_psychotropic Psychotropic Agents cluster_anticancer Anticancer Agents cluster_target Compound of Interest benzofuran Benzofuran Core Fused Benzene and Furan Rings psychotropic 5-APB / 5-MAPB Aminopropyl Side Chain benzofuran->psychotropic Structural Analogs anticancer Various Derivatives Diverse Substitutions at C-2, C-3, etc. benzofuran->anticancer Structural Analogs target 7-methoxy-1-benzofuran-2-carbohydrazide 7-methoxy group 2-carbohydrazide group benzofuran->target Structural Analog

Caption: Structural relationships between the core benzofuran scaffold and its derivatives.

Conclusion and Future Directions

The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While compounds like 7-methoxy-1-benzofuran-2-carbohydrazide hold promise, a thorough understanding of their toxicological profile is paramount. The lack of direct toxicity data for this specific compound underscores the importance of conducting rigorous preclinical safety assessments.

By employing standardized in vitro cytotoxicity assays, such as the MTT and XTT methods, researchers can obtain crucial preliminary data on the safety of novel benzofuran derivatives. This information, in conjunction with SAR studies of related compounds, can guide the selection and optimization of lead candidates with favorable therapeutic indices. Future research should focus on generating comprehensive toxicity profiles for newly synthesized benzofuran-2-carbohydrazides to fully elucidate their potential in drug development.

References

  • Nakagawa, T., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • James, D., et al. (2014). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. Clinical Toxicology, 52(9), 923-929. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Hofmann, B., et al. (1998). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 41(12), 2095-2101. [Link]

  • Peters, J. U. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5038-5041. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • Farhat, J., et al. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Sridhar, G., et al. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor, 12(6), 23-30. [Link]

  • ATSDR. (1993). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Glicksberg, L., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. Annals of Emergency Medicine, 67(5), 625-628.e1. [Link]

  • El-Sawy, E. R., et al. (2010). Studies on some Benzopyran Derivatives with Expected Antimicrobial and Antiviral Activity. Nature and Science, 8(7), 20-29. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Reddy, V. K., et al. (2012). Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Der Pharma Chemica, 4(1), 256-263. [Link]

  • Reddy, V. K., et al. (2026, March 26). Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Retrieved from [Link]

  • Archana, et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry, 14(17), 5836-5843. [Link]

  • Dawood, K. M., et al. (2006). Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles. Bioorganic & Medicinal Chemistry, 14(6), 2000-2007. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 660-680. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27382. [Link]

  • Dawood, K. M., et al. (2006). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. Bioorganic & Medicinal Chemistry, 14(11), 3672-3680. [Link]

  • Suthakaran, R., et al. (2008). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Asian Journal of Chemistry, 20(5), 3351-3358. [Link]

  • Nguyen, H. T. T., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Science & Technology Development Journal, 6(1), 80-85. [Link]

  • Al-Majid, A. M., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1665. [Link]

  • M, S., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(2), 645-654. [Link]

  • Al-Majid, A. M., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1875. [Link]

  • Fathollahi, Y., & Akhavan, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • Righi, L., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 17(8), 1012. [Link]

  • Forster, M. J., et al. (2018). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Drug and Alcohol Dependence, 185, 335-342. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1-benzofuran-2-carbohydrazide proper disposal procedures

As a Senior Application Scientist, I have designed this protocol to move beyond mere regulatory compliance. Effective laboratory safety requires understanding the causality behind chemical behavior.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond mere regulatory compliance. Effective laboratory safety requires understanding the causality behind chemical behavior. 7-Methoxy-1-benzofuran-2-carbohydrazide is a specialized intermediate frequently used in the synthesis of biologically active pharmacological agents[1][2]. However, its structural components dictate strict handling and disposal methodologies to mitigate acute toxicity and reactivity risks.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, personnel must understand the physical and chemical parameters of the substance.

PropertyData
Chemical Name 7-Methoxy-1-benzofuran-2-carbohydrazide
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Structural Class Benzofuran derivative; Substituted Hydrazide[1]
Primary Hazards Acute Toxicity, Severe Irritant, Reactive (Reducing Agent)[3]
Incompatibilities Strong oxidizing agents, heavy metals, strong bases[4]

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must analyze why this compound requires stringent disposal measures:

  • The Carbohydrazide Moiety: The terminal -NH-NH₂ group is a potent nucleophile and a strong reducing agent. In the presence of strong oxidizers, hydrazides can undergo rapid, exothermic oxidation, potentially leading to combustion or the release of toxic nitrogen oxide (NOx) gases[4].

  • The Benzofuran Scaffold: Benzofuran rings are highly lipophilic. While this property is advantageous for membrane permeability in biological assays[2], it significantly increases the risk of dermal absorption. If the powder or a solution contacts unprotected skin, the lipophilic core facilitates the transport of the toxic hydrazide group across the stratum corneum, leading to systemic exposure[3].

  • Chronic Toxicity: Substituted hydrazines and hydrazides are widely recognized as suspect carcinogens, sensitizers, and reproductive toxins[3][5]. Consequently, this compound must be managed as a Particularly Hazardous Substance (PHS) within a designated chemical fume hood[3].

Standard Operating Procedure: Waste Segregation & Disposal

The following step-by-step methodology ensures that the reactive and toxic properties of 7-Methoxy-1-benzofuran-2-carbohydrazide are neutralized through proper logistical containment.

Step 1: Point-of-Generation Segregation Do not mix carbohydrazide waste with general organic waste. Segregate it strictly from any waste streams containing nitric acid, peroxides, or heavy metal salts to prevent catalytic decomposition or exothermic reactions[4].

Step 2: Solid Waste Containerization For unused powders, contaminated weighing paper, or disposable PPE (gloves, spatulas):

  • Carefully transfer the contaminated items into a primary, sealable plastic bag or a compatible high-density polyethylene (HDPE) jar[5].

  • Place the primary container into a secondary, larger sealable bag or rigid container to ensure complete containment if the primary vessel is compromised[5].

Step 3: Liquid Waste Management For reaction filtrates or solutions containing the compound:

  • Ensure the solvent is compatible with the waste carboy (e.g., separate halogenated from non-halogenated solvents).

  • Transfer the liquid using a bonded and grounded funnel to prevent static electricity buildup, which can ignite flammable solvent vapors associated with the waste[3].

Step 4: Labeling and SAA Transfer Label the container explicitly with the full chemical name ("7-Methoxy-1-benzofuran-2-carbohydrazide Waste") and the primary hazards ("Toxic", "Reactive"). Do not use abbreviations or chemical formulas on the waste tag[6]. Transfer the container to a designated Satellite Accumulation Area (SAA) and request an Environmental Health and Safety (EH&S) pickup once the container is 80% full[6].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 7-Methoxy-1-benzofuran- 2-carbohydrazide Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid PackSolid Seal in primary plastic bag. Place in secondary container. Solid->PackSolid PackLiquid Transfer to compatible hazardous waste carboy. Liquid->PackLiquid Check Verify Absence of Strong Oxidizers PackSolid->Check PackLiquid->Check Label Label as 'Hazardous Waste' (Toxic/Reactive) Check->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA

Workflow for the segregation and disposal of benzofuran-2-carbohydrazide waste.

Spill Response & Decontamination Protocol

In the event of a containment failure, immediate and calculated action is required to prevent inhalation of dust or dermal contact.

For Small Spills (< 50 grams / 50 mL):

  • Isolate: Stop work, alert nearby personnel, and ensure the fume hood sash is lowered to an appropriate working height[3].

  • Absorb/Contain: Do not use water, as it may spread the contamination or react with co-reagents. Cover the spill with an inert absorbent material such as vermiculite or dry sand[4][5].

  • Collect: Gently sweep the absorbent mixture using a non-sparking tool to avoid creating airborne dust. Place the mixture into a designated hazardous waste container[5].

  • Decontaminate: Wipe the spill area with a disposable cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to dissolve and remove residual lipophilic benzofuran traces. Dispose of the cloth as contaminated solid waste[5].

For Large Spills: Evacuate the laboratory immediately, close the doors, post a "NO ENTRY" sign, and contact emergency responders (e.g., dial 911 or internal EH&S). Do not attempt to clean up a large spill of a PHS yourself[3][6].

Regulatory Compliance (RCRA/EPA)

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), waste containing toxic derivatives must be evaluated for characteristic toxicity and listed status[7]. While 7-Methoxy-1-benzofuran-2-carbohydrazide may not have a specific "U" or "P" listing by name, its chemical behavior mandates that it be managed as a characteristic hazardous waste (due to reactivity or toxicity) and disposed of via high-temperature incineration by a certified hazardous waste management facility[7].

References

  • CB-LSOP-Hydrazines.docx - The Brückner Research Group | University of Connecticut | 6

  • Hydrazine Standard Operating Procedure | UC Santa Barbara Environmental Health & Safety | 3

  • Essential Guide to the Proper Disposal of Hydrazine Derivatives | BenchChem |5

  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine | Case Western Reserve University | 4

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives | Oriental Journal of Chemistry |1

  • Product Search Result: 7-METHOXY-1-BENZOFURAN-2-CARBOHYDRAZIDE | Advanced Technology & Industrial Co. |

  • Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes | SciSpace | 2

  • Hazardous Waste Listings (40 CFR Part 261) | US Environmental Protection Agency (EPA) | 7

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Due to the presence of the hydrazide functional group, this compound should be handled with extreme caution, as many hydrazines are considered toxic, corros...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Due to the presence of the hydrazide functional group, this compound should be handled with extreme caution, as many hydrazines are considered toxic, corrosive, and potential carcinogens[1][2]. The benzofuran scaffold, while a common motif in biologically active molecules, also necessitates careful handling to avoid unforeseen biological effects[3][4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this substance.

Hazard Assessment and Core Principles

Before any handling of 7-Methoxy-1-benzofuran-2-carbohydrazide, a thorough risk assessment must be conducted. The primary hazards are associated with the hydrazide moiety, which can be absorbed through the skin, inhaled, or ingested, potentially causing severe irritation, organ damage, or even death in cases of significant exposure[1]. Hydrazine vapors can also be flammable[1]. The benzofuran component may present its own set of biological activities that are not yet fully characterized.

Guiding Principles for Handling:

  • Assume High Toxicity: Treat 7-Methoxy-1-benzofuran-2-carbohydrazide as a highly toxic and potentially carcinogenic substance.

  • Control at the Source: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure[5][6].

  • Prevent All Contact: Direct contact with skin, eyes, and clothing must be strictly avoided through the diligent use of appropriate PPE.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[5].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most critical barrier between the researcher and the potential hazards of 7-Methoxy-1-benzofuran-2-carbohydrazide. The following table outlines the minimum PPE requirements.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially during procedures with a risk of splashing or aerosol generation[1][5].
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Butyl rubber is the material of choice for handling hydrazines[1]. Nitrile or neoprene gloves may also be suitable[1][5]. Inspect gloves for any signs of damage before each use and practice proper removal techniques to prevent skin contamination[5].
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that fully covers the body[5]. Ensure the lab coat is buttoned completely.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with organic vapor cartridges is required when handling the compound outside of a fume hood, or if there is a risk of aerosolization[1][5]. All respirator use must comply with OSHA regulations (29 CFR 1910.134)[1].

Operational and Handling Plan

A systematic approach to the handling of 7-Methoxy-1-benzofuran-2-carbohydrazide is crucial to minimize risk.

Preparation and Weighing
  • Fume Hood Preparation: Before beginning work, ensure the chemical fume hood is clean, uncluttered, and all necessary equipment is present.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to prevent contamination of balances.

Solution Preparation and Reactions
  • Inert Atmosphere: For reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon), as hydrazines can be reactive[1].

  • Solvent Selection: Choose solvents with care, avoiding strong oxidizing agents which can react violently with hydrazines[1].

  • Temperature Control: Avoid excessive heating, as this can increase the concentration of potentially flammable and toxic vapors[1].

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Containment: For small spills within the fume hood, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels[5].

  • Neutralization: Spilled hydrazine solutions can be neutralized by diluting with water to a 5% or less solution, followed by the addition of an equal volume of 5% calcium hypochlorite aqueous solution[1]. This should only be performed by trained personnel.

  • Cleanup: Gently sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and a disposable cloth. Place the cloth in the contaminated waste bag.

Disposal Plan

All waste containing 7-Methoxy-1-benzofuran-2-carbohydrazide must be treated as hazardous waste[5][7].

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a designated, labeled, and sealed hazardous waste container[8].

  • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed[5]. Aqueous waste containing hydrazines can be treated by oxidation with sodium or calcium hypochlorite, or hydrogen peroxide prior to disposal[1][7].

Container Management
  • Hazardous waste containers must be kept closed at all times except when adding waste[9].

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials[8][9].

Final Disposal
  • Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash[8][9].

Workflow and Decision Making

The following diagram illustrates the logical workflow for the safe handling and disposal of 7-Methoxy-1-benzofuran-2-carbohydrazide.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Protocol start Start: Handling Required risk_assessment Conduct Risk Assessment (Assume High Toxicity) start->risk_assessment ppe_check Don All Required PPE risk_assessment->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weighing Weigh Compound in Fume Hood fume_hood_prep->weighing solution_prep Prepare Solution / Run Reaction weighing->solution_prep waste_segregation Segregate Hazardous Waste (Solid & Liquid) solution_prep->waste_segregation spill_event Spill Occurs solution_prep->spill_event decontamination Decontaminate Work Area waste_segregation->decontamination waste_disposal Store Waste for Professional Disposal decontamination->waste_disposal end End of Procedure waste_disposal->end spill_cleanup Follow Spill Management Protocol spill_event->spill_cleanup Emergency spill_cleanup->decontamination

Caption: Workflow for safe handling of 7-Methoxy-1-benzofuran-2-carbohydrazide.

References

  • Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Santa Barbara. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (2009, November). New Jersey Department of Health. Retrieved from [Link]

  • HYDRAZINES. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 7-fluoro-6-methoxy-1-benzofuran-2-carboxylic acid — Chemical Substance Information. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet Carbohydrazide. (2024, December 1). Redox. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]

  • Carbofuran. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Advances. Retrieved from [Link]

  • WO2004041201A2 - Benzofuran compounds, compositions and methods for treatment and prophylaxis of hepatitis c viral infections and associated diseases. (n.d.). Google Patents.

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